Desmethyltamoxifen
Description
N-Desmethyltamoxifen is a main metabolite of the selective estrogen receptor modulator tamoxifen with anti-estrogen activity. N-desmethyltamoxifen blocks estrogen from binding to the estrogen receptor. This may inhibit estrogen-associated signaling and tumor growth in estrogen-positive tumor cells. Conversion of N-desmethyltamoxifen from tamoxifen is catalyzed by cytochrome P-450 enzymes 3A4 and 3A5. N-desmethyltamoxifen is further hydroxylated, mainly by CYP2D6, to endoxifen, the major clinically active metabolite of tamoxifen.
main metabolite of tamoxifen; RN given refers to (Z)-isome
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315924 | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31750-48-8 | |
| Record name | Desmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLTAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethyltamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Desmethyltamoxifen's Mechanism of Action in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of N-Desmethyltamoxifen, a primary metabolite of the selective estrogen receptor modulator (SERM), tamoxifen, in the context of breast cancer. While often considered less potent than other metabolites like endoxifen and 4-hydroxytamoxifen, desmethyltamoxifen plays a significant role in the overall therapeutic effect of tamoxifen due to its substantial plasma concentrations. This document details its interaction with estrogen receptors, downstream signaling effects, and its contribution to the induction of apoptosis in breast cancer cells. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to facilitate further research and drug development efforts.
Introduction
Tamoxifen is a cornerstone in the endocrine therapy of estrogen receptor-positive (ER-positive) breast cancer. It functions as a prodrug, undergoing extensive metabolism primarily by cytochrome P450 (CYP) enzymes in the liver to form several active metabolites.[1][2] These metabolites, including N-Desmethyltamoxifen, 4-hydroxytamoxifen (afimoxifene), and N-desmethyl-4-hydroxytamoxifen (endoxifen), are crucial for tamoxifen's therapeutic efficacy.[1][3] N-Desmethyltamoxifen is a major metabolite, with serum concentrations that can equal or exceed those of the parent drug, tamoxifen.[4] Although its binding affinity for the estrogen receptor is lower than that of 4-hydroxytamoxifen and endoxifen, its high concentration suggests a significant contribution to the overall antiestrogenic effect of tamoxifen therapy. This guide elucidates the multifaceted mechanism of action of this compound in breast cancer.
Metabolism of Tamoxifen
Tamoxifen is metabolized into several key metabolites, with N-desmethylation and 4-hydroxylation being the two primary pathways. N-demethylation of tamoxifen, primarily catalyzed by CYP3A4 and CYP3A5, leads to the formation of N-Desmethyltamoxifen. This metabolite can then be further hydroxylated by CYP2D6 to form the highly potent endoxifen. The alternative pathway involves the direct 4-hydroxylation of tamoxifen by enzymes including CYP2D6 to produce 4-hydroxytamoxifen.
Molecular Mechanism of Action
Interaction with Estrogen Receptors
The primary mechanism of action of this compound, like other tamoxifen metabolites, is its competitive binding to the estrogen receptor (ER), primarily ERα. This binding prevents the natural ligand, 17β-estradiol, from activating the receptor. While this compound's affinity for the ER is lower than that of estradiol and other key metabolites, its high circulating levels contribute to the overall receptor blockade.
Data Presentation: Binding Affinities
The relative binding affinities of tamoxifen and its metabolites for the estrogen receptor are crucial for understanding their potency.
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| Tamoxifen | 2.8 | |
| N-Desmethyltamoxifen | 2.4 | |
| 4-Hydroxytamoxifen | 181 | |
| Endoxifen | 181 |
Induction of Apoptosis
This compound, along with tamoxifen and other metabolites, has been shown to induce apoptosis in breast cancer cells. This pro-apoptotic effect is a key component of its antitumor activity. The induction of apoptosis is mediated through a caspase-dependent pathway. Treatment with tamoxifen and its metabolites leads to the activation of caspase-3, a key executioner caspase. Furthermore, tamoxifen has been shown to down-regulate the anti-apoptotic protein Bcl-2, without significantly altering the levels of the pro-apoptotic protein Bax.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from the National Toxicology Program's method for assessing the relative binding affinities of compounds for the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation
-
[3H]-17β-estradiol (radiolabeled estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Rat Uterine Cytosol: Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer. Centrifuge the homogenate to pellet the nuclear fraction. The resulting supernatant is the cytosol containing the estrogen receptors.
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of uterine cytosol, a constant concentration of [3H]-17β-estradiol, and varying concentrations of the unlabeled competitor (estradiol for the standard curve or this compound).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.
-
Quantification: Discard the supernatant containing the unbound ligand. Resuspend the HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) to determine the relative binding affinity.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
MCF-7 breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot for Bcl-2 and Bax
This protocol describes the detection and quantification of the apoptosis-related proteins Bcl-2 and Bax.
Materials:
-
MCF-7 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of Bcl-2 and Bax.
Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Assay Reaction: In a 96-well black plate, combine the cell lysate with the caspase-3 substrate in the assay buffer.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase-3 activity. Compare the activity in treated cells to that in control cells.
Conclusion
N-Desmethyltamoxifen is a significant metabolite of tamoxifen that contributes to its anti-cancer effects in ER-positive breast cancer. While its binding affinity for the estrogen receptor is modest compared to other metabolites, its high plasma concentrations ensure a substantial level of ER antagonism. Furthermore, this compound actively participates in the induction of apoptosis through caspase-dependent pathways and the modulation of key apoptotic regulators like Bcl-2. A thorough understanding of the individual contributions of each tamoxifen metabolite, including this compound, is essential for optimizing endocrine therapy and developing novel therapeutic strategies for breast cancer. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this field.
References
- 1. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 3. Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
The Role of Desmethyltamoxifen as a Tamoxifen Metabolite: A Technical Guide
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2][3] It functions as a competitive inhibitor of estrogen binding to the ER, thereby impeding tumor growth.[4][5] Tamoxifen is a prodrug, meaning it requires metabolic activation to exert its full therapeutic effect. The biotransformation of tamoxifen results in several metabolites, with N-desmethyltamoxifen being a major product of this metabolic process. This guide provides a detailed examination of the role of N-desmethyltamoxifen, its formation, subsequent conversion to the highly active metabolite endoxifen, its pharmacological properties, and the experimental methodologies used for its study.
Biotransformation of Tamoxifen
The metabolic journey of tamoxifen is complex, primarily occurring in the liver through the action of the cytochrome P450 (CYP) enzyme system. The two principal initial metabolic pathways are N-demethylation and 4-hydroxylation.
Formation of N-desmethyltamoxifen
The N-demethylation of tamoxifen to N-desmethyltamoxifen is the predominant metabolic route, accounting for approximately 92% of tamoxifen's metabolism. This reaction is primarily catalyzed by the CYP3A4 and CYP3A5 isoforms of the cytochrome P450 enzyme system. N-desmethyltamoxifen is the most abundant metabolite of tamoxifen found in the plasma of patients undergoing treatment.
Pharmacokinetics of Tamoxifen and its Metabolites
Following oral administration, tamoxifen is absorbed, with peak plasma concentrations reached in about 5 hours. It is extensively metabolized, and due to its long half-life, steady-state concentrations of tamoxifen and its metabolites are achieved after several weeks of daily dosing. N-desmethyltamoxifen has an even longer half-life than the parent drug, approximately 14 days compared to tamoxifen's 5-7 days, leading to its accumulation in the plasma at concentrations that can be two- to three-fold higher than tamoxifen itself.
| Compound | Half-life | Steady-State Plasma Concentration (20 mg/day) | Relative Binding Affinity for ERα (Estradiol = 100%) |
| Tamoxifen | ~5-7 days | 67-183 ng/mL | 2.8% |
| N-desmethyltamoxifen | ~14 days | 148-654 ng/mL | 2.4% |
| 4-hydroxytamoxifen | Not well established | 1-12 nM | 181% |
| Endoxifen | Not well established | >16 nM (target) | 181% |
The Crucial Role of N-desmethyltamoxifen as a Precursor to Endoxifen
While N-desmethyltamoxifen is the most abundant metabolite, its direct antiestrogenic activity is relatively weak, similar to that of tamoxifen. Its primary significance lies in its role as the immediate precursor to the highly potent metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen).
The conversion of N-desmethyltamoxifen to endoxifen is a hydroxylation reaction catalyzed predominantly by the CYP2D6 enzyme. Endoxifen exhibits a binding affinity for the estrogen receptor that is approximately 100-fold greater than that of tamoxifen and is considered to be the principal active metabolite responsible for the clinical efficacy of tamoxifen therapy. The plasma concentrations of endoxifen are significantly influenced by the genetic polymorphisms of the CYP2D6 gene, with individuals classified as "poor metabolizers" having substantially lower endoxifen levels and potentially reduced benefit from tamoxifen treatment.
References
The Pharmacokinetics and Metabolism of Desmethyltamoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyltamoxifen (NDM-TAM), the primary metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, plays a pivotal role in the overall pharmacology of its parent drug. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of Desmethyltamoxifen. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its metabolic pathways. Understanding the biotransformation and disposition of this key metabolite is crucial for optimizing tamoxifen therapy and developing novel endocrine agents.
Introduction
Tamoxifen is a widely prescribed agent for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, its therapeutic efficacy is largely dependent on its biotransformation into active metabolites. Among these, N-desmethyltamoxifen is the most abundant circulating metabolite. While this compound itself possesses a lower affinity for the estrogen receptor compared to other metabolites like 4-hydroxytamoxifen and endoxifen, it serves as a critical precursor to the highly potent anti-estrogenic compound, endoxifen. Consequently, a thorough understanding of the pharmacokinetics and metabolic fate of this compound is essential for comprehending the variable patient responses to tamoxifen therapy.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its formation from tamoxifen, distribution, and subsequent elimination through metabolic conversion.
Absorption and Distribution
This compound is formed systemically following the oral administration and absorption of tamoxifen. Steady-state concentrations of this compound are typically achieved in about 8 weeks, suggesting a longer half-life than the parent drug[1].
Metabolism and Elimination
The primary route of this compound metabolism is its conversion to endoxifen (4-hydroxy-N-desmethyltamoxifen). This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. Genetic variations in CYP2D6 can significantly impact the rate of endoxifen formation, leading to inter-individual variability in active metabolite concentrations. This compound can also be further demethylated to N,N-dithis compound. The terminal elimination half-life of this compound is estimated to be approximately 14 days[1].
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters and steady-state plasma concentrations of this compound reported in various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (t½) | ~14 days | [1] |
| Time to Steady State (Tss) | ~8 weeks | [1] |
Table 2: Steady-State Plasma Concentrations of this compound in Patients on Tamoxifen Therapy
| Tamoxifen Dosage | Mean Steady-State Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| 10 mg twice daily | 336 | 148-654 | [1] |
| 20 mg once daily | 353 | 152-706 | |
| 20 mg/day | 230.6 (± 75.0) | - | |
| 10 mg/day | 90.7 (± 48.0) | - | |
| 10 mg every other day | 43.7 (± 22.5) | - |
Metabolism of this compound
The biotransformation of tamoxifen is a complex process involving multiple enzymatic pathways, with the N-demethylation to this compound being a major route.
Formation of this compound
The conversion of tamoxifen to N-desmethyltamoxifen is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This pathway accounts for a significant portion of tamoxifen metabolism.
Further Metabolism of this compound
This compound is a key intermediate in the formation of other significant metabolites:
-
Endoxifen (4-hydroxy-N-desmethyltamoxifen): This is the most clinically significant metabolic step for this compound. The hydroxylation of this compound to the highly potent anti-estrogen, endoxifen, is predominantly catalyzed by CYP2D6.
-
N,N-dithis compound: this compound can undergo further N-demethylation to form N,N-dithis compound, a reaction also thought to be mediated by CYP3A4/5.
Metabolic Pathways Visualization
The following diagram illustrates the major metabolic pathways involving this compound.
Caption: Metabolic pathway of Tamoxifen to this compound and its subsequent conversion.
Experimental Protocols
The quantification of this compound and the characterization of its metabolism are crucial for both clinical monitoring and preclinical research. Below are detailed methodologies for key experiments.
Quantification of this compound in Human Plasma by HPLC-PDA
This protocol describes a high-performance liquid chromatography method with photodiode array detection for the simultaneous determination of tamoxifen and its major metabolites, including this compound.
4.1.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Triethylammonium phosphate buffer (5mM, pH 3.3)
-
Internal Standard (e.g., toremifene or a structural analog)
-
Human plasma samples
-
Extraction solvent (e.g., a mixture of hexane and isoamyl alcohol)
-
Deionized water
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 2.5 mL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject 50 µL into the HPLC system.
4.1.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Hypersil Gold® C18, 150mm x 4.6mm, 5µm)
-
Mobile Phase: Isocratic elution with a mixture of triethylammonium phosphate buffer (5mM, pH 3.3) and acetonitrile (e.g., 57:43, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector set at an appropriate wavelength (e.g., 240 nm)
-
Run Time: Approximately 16 minutes
4.1.4. Experimental Workflow Visualization
Caption: Workflow for the quantification of this compound in plasma by HPLC.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to study the metabolism of this compound using human liver microsomes (HLM).
4.2.1. Materials and Reagents
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
4.2.2. Incubation Procedure
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (at various concentrations) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify metabolites.
4.2.3. Analytical Method
-
Metabolite identification and quantification are typically performed using a validated LC-MS/MS method, which offers high sensitivity and specificity.
4.2.4. Experimental Workflow Visualization
Caption: Workflow for in vitro metabolism study of this compound.
Conclusion
N-desmethyltamoxifen is a central molecule in the pharmacology of tamoxifen. Its formation, pharmacokinetics, and subsequent metabolism, particularly its conversion to the highly active endoxifen, are critical determinants of the overall anti-estrogenic effect of tamoxifen therapy. The significant inter-individual variability in the plasma concentrations of this compound and its metabolites, largely driven by genetic polymorphisms in metabolic enzymes like CYP3A4/5 and CYP2D6, underscores the importance of personalized medicine approaches in breast cancer treatment. The experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the complex pharmacology of tamoxifen and to optimize its therapeutic use. Future research should continue to explore the clinical implications of this compound pharmacokinetics and metabolism to improve patient outcomes.
References
A Technical Guide to Desmethyltamoxifen Signaling Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular signaling pathways of N-desmethyltamoxifen, a primary metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. While often considered a less potent metabolite, its high circulating plasma concentrations and role as a direct precursor to the highly active endoxifen make its biological activities critically important. This guide details its canonical and non-canonical signaling mechanisms, presents comparative quantitative data, outlines key experimental protocols, and provides visual diagrams of the core pathways.
Core Signaling Mechanisms of Desmethyltamoxifen
N-desmethyltamoxifen is formed by the N-demethylation of tamoxifen, primarily catalyzed by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] Its primary mechanism of action in estrogen receptor-positive (ER+) cancer cells is competitive antagonism of the estrogen receptor. However, it also engages in other signaling activities independent of this receptor.
Canonical Pathway: Estrogen Receptor α (ERα) Antagonism
The predominant anti-cancer effect of this compound in ER+ breast cancer is achieved through competitive binding to the estrogen receptor alpha (ERα).[1] This action blocks the proliferative signaling cascade normally initiated by estradiol.
-
Competitive Binding: this compound competes with endogenous estradiol for the ligand-binding domain of ERα.
-
Conformational Change: Upon binding, it induces a distinct conformational change in the ERα protein, which differs from the change induced by estradiol.
-
Impaired Co-activator Recruitment: This altered conformation prevents the recruitment of transcriptional co-activators. Instead, the this compound-ERα complex preferentially binds to co-repressor proteins.
-
Transcriptional Repression: The complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. The presence of co-repressors inhibits the transcription of estrogen-dependent genes that are crucial for cell proliferation and survival, such as c-Myc and Cyclin D1. This leads to cell cycle arrest and a cytostatic effect.[3]
Non-Canonical and Alternative Pathways
Beyond ERα, this compound influences other signaling networks that contribute to its overall cellular effect.
-
Protein Kinase C (PKC) Inhibition: this compound is a potent inhibitor of Protein Kinase C (PKC), reportedly with ten-fold greater potency than tamoxifen itself.[4] PKC is a family of enzymes involved in controlling cell growth, differentiation, and apoptosis. Inhibition of PKC can disrupt these pathways, contributing to an anti-tumor effect independent of ER status.
-
G Protein-Coupled Estrogen Receptor (GPER) Signaling: GPER mediates rapid, non-genomic responses to estrogens. Tamoxifen and its metabolites can act as GPER agonists. GPER activation can trigger downstream pathways, including the MAPK/ERK cascade, which can paradoxically promote proliferation and has been implicated in the development of tamoxifen resistance.
-
Ceramide Metabolism Regulation: Studies have shown that this compound can regulate the metabolism of ceramides. Ceramides are bioactive lipids that act as second messengers in signaling pathways leading to cell cycle arrest and apoptosis. This effect on ceramide metabolism was observed to be even more significant than that of tamoxifen, highlighting another ER-independent mechanism of action.
Quantitative Data on this compound Activity
The clinical relevance of tamoxifen metabolites is determined by both their plasma concentration and their biological activity (receptor affinity and potency). This compound is typically present in higher concentrations than tamoxifen, but its activity is significantly lower than other key metabolites.
Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity
This table summarizes the relative binding affinity (RBA) of tamoxifen and its metabolites for ERα compared to estradiol.
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Reference(s) |
| Estradiol | 100% | |
| 4-hydroxytamoxifen (Afimoxifene) | 181% | |
| Endoxifen | 181% | |
| Tamoxifen | 2.8% | |
| N-desmethyltamoxifen | 2.4% | |
| N-desmethyltamoxifen | <0.028% (<1% of Tamoxifen's affinity) |
Note: Discrepancies in exact values exist across studies, but the rank order of affinity is consistent. This compound consistently shows the lowest affinity for ERα among the major metabolites.
Table 2: Comparative IC50 Values for Proliferation Inhibition in Breast Cancer Cells
The half-maximal inhibitory concentration (IC50) reflects the potency of a compound in inhibiting a biological process, such as cell proliferation.
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| (Z)-Endoxifen | T47D | 13.3 | |
| (Z)-4-hydroxytamoxifen | T47D | 5.89 | |
| Tamoxifen | T47D | 106 | |
| N-desmethyltamoxifen | T47D | 430 | |
| 4-hydroxytamoxifen | MCF-7 | 27,000 (27 µM) | |
| 4-hydroxytamoxifen | MDA-MB-231 | 18,000 (18 µM) |
Note: The data clearly indicates that this compound is substantially less potent at inhibiting cell proliferation than tamoxifen, 4-hydroxytamoxifen, and endoxifen.
Key Experimental Protocols
Investigating the effects of this compound requires standardized assays to measure cell viability and changes in protein signaling pathways.
Protocol: IC50 Determination via MTT Assay
This protocol outlines the determination of the IC50 value of this compound on adherent cancer cells using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells during their logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated (vehicle control, e.g., 0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol: Western Blotting for Signaling Protein Analysis
This protocol is used to detect and semi-quantify changes in the expression or phosphorylation status of specific proteins within a signaling pathway (e.g., ERα, p-ERK) after treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to target proteins, e.g., anti-ERα, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Culture and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load 15-20 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Apply the ECL substrate to the membrane. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin) to compare expression levels across samples.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of N-desmethyltamoxifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyltamoxifen, the primary metabolite of the widely used breast cancer drug tamoxifen, plays a crucial role in the overall therapeutic effect of its parent compound. This technical guide provides a comprehensive overview of the synthesis and chemical properties of N-desmethyltamoxifen. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. This document details synthetic methodologies, purification protocols, and an extensive characterization of its physicochemical and biological properties. All quantitative data is presented in structured tables for clarity, and key experimental procedures are described in detail. Furthermore, metabolic and signaling pathways are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanism of action.
Introduction
N-desmethyltamoxifen, also known as nortamoxifen, is the major metabolite of tamoxifen found in patients undergoing treatment.[1] Tamoxifen itself is a prodrug that requires metabolic activation to exert its full therapeutic effects. The N-demethylation of tamoxifen to N-desmethyltamoxifen is a critical step in this activation pathway, which ultimately leads to the formation of the highly potent antiestrogen, endoxifen (4-hydroxy-N-desmethyltamoxifen).[1] While N-desmethyltamoxifen exhibits a lower binding affinity for the estrogen receptor (ER) compared to other tamoxifen metabolites like 4-hydroxytamoxifen and endoxifen, its significantly higher plasma concentrations suggest a substantial contribution to the overall clinical efficacy of tamoxifen therapy.[2]
Beyond its role as a precursor to endoxifen, N-desmethyltamoxifen possesses intrinsic biological activities, including the inhibition of Protein Kinase C (PKC), an enzyme family involved in various cellular signaling pathways.[3][4] This technical guide aims to provide a detailed repository of information on the synthesis and chemical properties of N-desmethyltamoxifen to support further research and development in this area.
Chemical Synthesis of N-desmethyltamoxifen
The chemical synthesis of N-desmethyltamoxifen typically involves the N-demethylation of tamoxifen. Several methods for the N-dealkylation of tertiary amines have been reported in the literature, which can be adapted for this purpose.
Synthetic Methodologies
2.1.1. Von Braun Reaction:
One of the classical methods for N-demethylation is the von Braun reaction, which involves the use of cyanogen bromide (CNBr). This reaction proceeds through a cyanamide intermediate that can be subsequently hydrolyzed to yield the secondary amine. While effective, this method requires the use of highly toxic reagents and may not be suitable for all applications.
2.1.2. Photoredox Catalysis:
More recent and milder methods for N-dealkylation involve photoredox catalysis. These methods offer the advantage of using visible light and a photocatalyst to achieve the desired transformation under less harsh conditions, often with better functional group tolerance.
2.1.3. Direct Synthesis:
Experimental Protocol: N-demethylation of Tamoxifen (Conceptual)
A detailed, step-by-step experimental protocol for the chemical synthesis of N-desmethyltamoxifen from tamoxifen is not explicitly available in the reviewed literature. The following is a generalized conceptual protocol based on common N-demethylation methods for tertiary amines. Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.
Reaction: Tamoxifen to N-desmethyltamoxifen via N-demethylation.
Reagents and Solvents:
-
Tamoxifen
-
N-demethylating agent (e.g., a chloroformate derivative or a photoredox catalyst system)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Dissolve tamoxifen in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the N-demethylating agent to the reaction mixture. The choice of reagent and stoichiometry will depend on the selected method.
-
Stir the reaction mixture at a specific temperature for a designated period. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Extract the crude product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude N-desmethyltamoxifen using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
Purification
Experimental Protocol: HPLC Purification of N-desmethyltamoxifen
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of N-desmethyltamoxifen.
-
Column: A reversed-phase column, such as a Hypersil Gold C18 (150mm x 4.6mm, 5µm), is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of triethylammonium phosphate buffer (5mM, pH 3.3) and acetonitrile (57:43, v/v) can be used for isocratic elution.
-
Detection: UV detection at a wavelength of 238 nm is suitable for monitoring the elution of N-desmethyltamoxifen.
-
Procedure:
-
Dissolve the crude N-desmethyltamoxifen in a minimal amount of the mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the N-desmethyltamoxifen peak.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-desmethyltamoxifen and its hydrochloride salt is provided in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
| Molecular Formula | C₂₅H₂₇NO | |
| Molecular Weight | 357.5 g/mol | |
| Appearance | White Crystalline Solid (as HCl salt) | |
| Melting Point | 225-227 °C (as HCl salt) |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (<0.1% at 20 °C) (as HCl salt) | |
| DMSO | ≥20 mg/mL (as HCl salt) | |
| Ethanol | Soluble (as HCl salt) | |
| Methanol | Soluble (as HCl salt) | |
| Chloroform | Soluble (50 mg/mL) (as HCl salt) | |
| 2-Propanol | Soluble (as HCl salt) | |
| Propylene Glycol | Soluble (as HCl salt) |
Spectroscopic Data
Mass Spectrometry (MS): The mass spectrum of N-desmethyltamoxifen can be used for its identification and quantification. The fragmentation pattern provides structural information about the molecule.
Biological Properties and Signaling Pathways
Metabolism of Tamoxifen to N-desmethyltamoxifen
The primary metabolic pathway of tamoxifen involves N-demethylation to form N-desmethyltamoxifen. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver. N-desmethyltamoxifen is then further metabolized, mainly by CYP2D6, to the highly active metabolite, endoxifen.
Interaction with the Estrogen Receptor (ER)
N-desmethyltamoxifen acts as a selective estrogen receptor modulator (SERM). It binds to the estrogen receptor, although with a lower affinity compared to estradiol and other tamoxifen metabolites like 4-hydroxytamoxifen and endoxifen. One study reported the binding affinity of N-desmethyltamoxifen for the estrogen receptor to be 2.4% relative to estradiol, while tamoxifen's affinity was 2.8%.
Upon binding to the estrogen receptor alpha (ERα), N-desmethyltamoxifen induces a conformational change in the receptor. This altered conformation affects the interaction of the receptor with co-regulator proteins, leading to the recruitment of corepressors instead of coactivators. This recruitment of corepressor complexes, which often include histone deacetylases (HDACs), results in chromatin condensation and the transcriptional repression of estrogen-responsive genes, thereby inhibiting the growth of estrogen-dependent breast cancer cells.
Inhibition of Protein Kinase C (PKC)
N-desmethyltamoxifen is also a known inhibitor of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling cascades, including cell growth, differentiation, and apoptosis. Some studies suggest that N-desmethyltamoxifen is a more potent PKC inhibitor than tamoxifen itself. The inhibition of PKC by N-desmethyltamoxifen is thought to contribute to the anti-proliferative effects of tamoxifen, particularly in estrogen receptor-negative breast cancer cells.
The precise mechanism of PKC inhibition by N-desmethyltamoxifen and the specific isoforms targeted are still areas of active research. However, it is believed to interfere with the function of PKC, leading to the downstream modulation of signaling pathways such as the MAPK/ERK pathway.
Conclusion
N-desmethyltamoxifen is a key metabolite of tamoxifen with significant biological activities. Its synthesis, primarily through the N-demethylation of tamoxifen, and its distinct chemical and pharmacological properties make it an important molecule for study in the context of breast cancer therapy and drug development. This technical guide has provided a comprehensive overview of the current knowledge on N-desmethyltamoxifen, including synthetic considerations, detailed physicochemical properties, and its roles in modulating estrogen receptor and Protein Kinase C signaling pathways. Further research into developing efficient and scalable synthetic routes and a deeper understanding of its molecular mechanisms of action will be crucial for optimizing its therapeutic potential and for the design of new and improved anticancer agents.
References
N-desmethyltamoxifen as a Protein Kinase C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyltamoxifen, the primary metabolite of the widely used breast cancer drug tamoxifen, has emerged as a significant modulator of cellular signaling pathways independent of its effects on the estrogen receptor. A key "off-target" mechanism of N-desmethyltamoxifen is its direct inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Notably, N-desmethyltamoxifen is a more potent inhibitor of PKC than its parent compound, tamoxifen.[4] This guide provides an in-depth technical overview of N-desmethyltamoxifen's role as a PKC inhibitor, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.
Quantitative Data: Inhibitory Potency
N-desmethyltamoxifen exhibits significant inhibitory activity against Protein Kinase C. While specific IC50 values for each PKC isozyme are not extensively documented in publicly available literature, existing data indicates a greater potency compared to tamoxifen. The structurally similar metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen), has been shown to inhibit PKCβ1 with high affinity.
| Compound | Target | IC50 Value | Notes |
| N-desmethyltamoxifen | Protein Kinase C (PKC) | 25 µM [5] | Stated as a general PKC inhibitor. |
| N-desmethyltamoxifen | Protein Kinase C (PKC) | ~10-fold more potent than tamoxifen | Qualitative comparison from multiple sources. |
| Tamoxifen | Protein Kinase C (PKC) | 6.1 ± 1.6 µM | Inhibition of PMA-stimulated neutrophil chemiluminescence. |
| Tamoxifen | Protein Kinase C (PKC) | 40 µM | Inhibition of TPA and phospholipid-activated rat brain PKC. |
| Tamoxifen | Protein Kinase C (PKC) | 100 µM | Inhibition of Ca2+ and phospholipid-activated rat brain PKC. |
| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | PKCβ1 | 360 nM | Direct kinase activity assay. |
Signaling Pathways
N-desmethyltamoxifen's inhibition of PKC can significantly impact downstream signaling cascades, primarily the ERK/MAPK and PI3K/AKT pathways, which are critical in cell fate decisions.
PKC-Mediated Signaling and its Inhibition by N-desmethyltamoxifen
Caption: N-desmethyltamoxifen inhibits PKC, disrupting downstream signaling.
Pathway Description: Upon activation by upstream signals, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), and both DAG and Ca2+ are required for the activation of conventional PKC isozymes. Activated PKC then phosphorylates a multitude of downstream targets, including components of the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which promote cell proliferation and survival. N-desmethyltamoxifen directly inhibits PKC, thereby blocking these downstream pro-survival signals and potentially inducing apoptosis.
Proposed Mechanism of N-desmethyltamoxifen-Induced Apoptosis via PKC Isozyme Modulation
Caption: N-desmethyltamoxifen's differential effects on PKC isozymes can lead to apoptosis.
Pathway Description: Research suggests that tamoxifen and its metabolites can have differential effects on PKC isozymes. For instance, tamoxifen has been shown to induce apoptosis in MCF-7 breast cancer cells by activating PKCδ, which in turn antagonizes the pro-proliferative ERK signaling pathway. Conversely, the structurally related metabolite endoxifen inhibits PKCβ1, leading to a downregulation of AKT phosphorylation and subsequent apoptosis. It is plausible that N-desmethyltamoxifen employs similar mechanisms, promoting apoptosis through a combination of activating pro-apoptotic PKC isozymes like PKCδ and inhibiting pro-survival isozymes like PKCα and PKCβ1.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Adapted)
This protocol is a generalized method for determining the in vitro inhibitory activity of N-desmethyltamoxifen on PKC.
Materials:
-
Purified recombinant human PKC isozymes (e.g., PKCα, β, γ, δ, ε, ζ)
-
PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP, [γ-32P]ATP
-
N-desmethyltamoxifen (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/ml Phosphatidylserine, 10 µg/ml Diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a dilution series of N-desmethyltamoxifen in kinase reaction buffer. Include a DMSO-only control.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the PKC isozyme, and the PKC substrate.
-
Add the N-desmethyltamoxifen dilutions or DMSO control to the respective tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each N-desmethyltamoxifen concentration relative to the DMSO control and determine the IC50 value.
Cellular Assay for PKC Inhibition: Western Blot Analysis of Downstream Targets
This protocol assesses the effect of N-desmethyltamoxifen on the PKC signaling pathway within a cellular context by measuring the phosphorylation status of a downstream target.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
N-desmethyltamoxifen (dissolved in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-phospho-ERK, anti-total ERK, anti-phospho-AKT, anti-total AKT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-desmethyltamoxifen for a predetermined time (e.g., 1-24 hours). Include a DMSO-only control.
-
In the final 15-30 minutes of treatment, stimulate the cells with a PKC activator like PMA to induce downstream signaling.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated downstream target.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the effect of N-desmethyltamoxifen on the phosphorylation of the downstream target.
Experimental Workflow for Cellular PKC Inhibition Analysis
Caption: Workflow for assessing cellular PKC inhibition by N-desmethyltamoxifen.
Conclusion
N-desmethyltamoxifen demonstrates significant inhibitory activity against Protein Kinase C, a mechanism that is distinct from its anti-estrogenic effects. This action has profound implications for cellular signaling, particularly through the modulation of the ERK/MAPK and PI3K/AKT pathways, and can ultimately lead to the induction of apoptosis. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of N-desmethyltamoxifen as a PKC inhibitor. Further research is warranted to elucidate the precise isozyme selectivity and to fully exploit this mechanism for the development of novel therapeutic strategies.
References
- 1. Role of PKC-ERK signaling in tamoxifen-induced apoptosis and tamoxifen resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase C-protein kinase C mediated phospholipase D activation pathway is involved in tamoxifen induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
The Discovery and Enduring Significance of Desmethyltamoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyltamoxifen, a primary metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, holds a significant position in the history of breast cancer therapy. While often overshadowed by more potent metabolites, its discovery was a crucial step in unraveling the complex pharmacology of tamoxifen. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental methodologies related to desmethyltamoxifen, offering a comprehensive resource for professionals in the field of oncology and drug development.
Discovery and Historical Context
The journey to understanding tamoxifen's mechanism of action led to the identification of its various metabolites. In the 1970s, the pioneering work of pharmacologist V. Craig Jordan and his team was instrumental in elucidating the metabolic pathways of tamoxifen.[1][2][3][4] Their research revealed that tamoxifen is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several derivatives.
N-desmethyltamoxifen was identified as a major circulating metabolite, often found at concentrations equal to or greater than the parent drug in patients undergoing tamoxifen therapy. This discovery was significant as it shifted the understanding of tamoxifen's activity from that of a single agent to a complex interplay between the parent drug and its various metabolites. Initially, the focus was on N-desmethyltamoxifen and 4-hydroxytamoxifen as the key players in tamoxifen's antiestrogenic effects.
Further research, however, revealed that N-desmethyltamoxifen serves as a crucial intermediate in the formation of the more potent antiestrogenic metabolite, 4-hydroxy-N-desmethyltamoxifen, also known as endoxifen. This subsequent discovery highlighted the intricate metabolic cascade involved in tamoxifen's bioactivation and solidified the importance of studying its full range of metabolites.
Physicochemical Properties and Synthesis
N-desmethyltamoxifen, with the developmental code name ICI-55,548, is structurally similar to tamoxifen, differing by the absence of one methyl group on the amine side chain. Its chemical formula is C25H27NO, and its molar mass is 357.497 g·mol−1.
The synthesis of N-desmethyltamoxifen and its derivatives has been a subject of interest for researchers studying its biological activity. While specific, detailed protocols for the direct synthesis of N-desmethyltamoxifen are not as commonly published as those for its more potent downstream metabolite, endoxifen, the general synthetic strategies often involve multi-step processes. A common approach for synthesizing related tamoxifen derivatives involves the preparation of a mixture of (Z)- and (E)-isomers, followed by separation using techniques like semi-preparative Reverse Phase High Performance Liquid Chromatography (RP-HPLC).
Quantitative Analysis of this compound and Other Metabolites
Accurate quantification of tamoxifen and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.
Table 1: Plasma Concentrations of Tamoxifen and its Metabolites in Patients
| Compound | Mean Plasma Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Tamoxifen | 105 - 201.23 | 44 - 201.23 | |
| N-desmethyltamoxifen | 181 - 843.88 | 69 - 843.88 | |
| 4-hydroxytamoxifen | 1.1 - 8.53 | 1.0 - 8.53 | |
| Endoxifen | 8.01 - 25.0 | 7.5 - 25.0 |
Biological Activity and Significance
The biological activity of this compound is primarily characterized by its interaction with the estrogen receptor (ER). However, its affinity for the ER is significantly lower than that of other key metabolites.
Estrogen Receptor Binding Affinity
Competitive binding assays are employed to determine the relative affinity of tamoxifen and its metabolites for the estrogen receptor. These assays typically involve incubating the test compound with a radiolabeled estrogen, such as [3H]-estradiol, and isolated estrogen receptors, and then measuring the displacement of the radiolabel.
Table 2: Relative Binding Affinity of Tamoxifen and its Metabolites for the Estrogen Receptor
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| Estradiol | 100 | |
| Tamoxifen | 2.8 | |
| N-desmethyltamoxifen | <1 - 2.4 | |
| 4-hydroxytamoxifen | 181 | |
| Endoxifen | 181 |
As indicated in the table, N-desmethyltamoxifen exhibits a much lower binding affinity for the estrogen receptor compared to estradiol, 4-hydroxytamoxifen, and endoxifen. This finding initially suggested that its direct contribution to the antiestrogenic effect of tamoxifen might be minor. However, its high plasma concentrations and its role as a precursor to the highly potent endoxifen underscore its critical importance in the overall pharmacology of tamoxifen.
Antiestrogenic Effects
The antiestrogenic properties of this compound are demonstrated through its ability to inhibit the proliferation of estrogen-dependent breast cancer cell lines, such as MCF-7. While less potent than 4-hydroxytamoxifen and endoxifen, it still contributes to the overall anti-proliferative effect of tamoxifen treatment.
Experimental Protocols
Quantification of this compound by LC-MS/MS
A detailed methodology for the quantification of tamoxifen and its metabolites is crucial for accurate research.
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., Chromolith Performance RP 18-e, 100 x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with estradiol for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors).
-
[3H]-estradiol (radiolabeled ligand).
-
Test compounds (tamoxifen, this compound, etc.).
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, combine the uterine cytosol, [3H]-estradiol (at a fixed concentration, e.g., 0.5-1.0 nM), and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound from the unbound radioligand using a method like dextran-coated charcoal.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of [3H]-estradiol binding).
MCF-7 Cell Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on estrogen-dependent breast cancer cells.
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and appropriate controls, including estradiol and other metabolites) for a specified duration (e.g., 48-72 hours).
-
Assess cell viability using a method such as the MTT assay, which measures the metabolic activity of the cells.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Tamoxifen Metabolic Pathway
Caption: Metabolic conversion of tamoxifen to its primary and secondary metabolites.
Experimental Workflow for this compound Characterization
References
- 1. MD Anderson celebrates the life and legacy of V. Craig Jordan, Ph.D. | MD Anderson Cancer Center [mdanderson.org]
- 2. Craig Jordan on discovering tamoxifen’s role in breast cancer—and a lifetime of innovation – The Cancer History Project [cancerhistoryproject.com]
- 3. V. Craig Jordan - Wikipedia [en.wikipedia.org]
- 4. Craig Jordan on discovering tamoxifen’s role in breast cancer—and a lifetime of innovation - The Cancer Letter [cancerletter.com]
Desmethyltamoxifen: A Critical Biomarker for Optimizing Tamoxifen Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2] However, significant inter-individual variability in treatment response and the development of resistance remain critical challenges.[3][4] Tamoxifen itself is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects.[1] This guide delves into the pivotal role of its active metabolite, N-desmethyl-4-hydroxytamoxifen, commonly known as endoxifen (a specific isomeric form of desmethyltamoxifen), as a key biomarker for tamoxifen efficacy. Understanding and measuring endoxifen levels can provide invaluable insights for personalizing therapy and improving patient outcomes.
Tamoxifen is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites. The two major metabolic pathways are N-demethylation and 4-hydroxylation. N-demethylation, primarily mediated by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, which accounts for approximately 92% of tamoxifen's metabolism. A smaller portion of tamoxifen undergoes 4-hydroxylation by CYP2D6 to form 4-hydroxytamoxifen. Both N-desmethyltamoxifen and 4-hydroxytamoxifen are further metabolized to the highly potent antiestrogen, endoxifen. Endoxifen is considered the primary metabolite responsible for the therapeutic success of tamoxifen treatment due to its high affinity for the estrogen receptor and its ability to target ERα for proteasomal degradation.
The formation of endoxifen from N-desmethyltamoxifen is critically dependent on the CYP2D6 enzyme. The gene encoding CYP2D6 is highly polymorphic, with numerous genetic variants leading to enzymes with reduced or no activity. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: poor, intermediate, extensive (normal), and ultrarapid metabolizers. Patients with reduced CYP2D6 activity (poor and intermediate metabolizers) exhibit significantly lower plasma concentrations of endoxifen, which has been associated with poorer clinical outcomes in some studies.
Signaling Pathway of Tamoxifen Metabolism
The metabolic conversion of tamoxifen to its active metabolites is a complex process involving multiple enzymatic steps. The following diagram illustrates the key pathways.
Caption: Metabolic pathway of tamoxifen to its active metabolite, endoxifen.
Quantitative Data on Endoxifen Levels and Clinical Outcomes
Several studies have investigated the correlation between plasma endoxifen concentrations and clinical outcomes in breast cancer patients receiving tamoxifen. While a definitive consensus on a therapeutic threshold is still debated, the data consistently suggest that lower endoxifen levels are associated with a higher risk of recurrence.
| Study Cohort/Parameter | Endoxifen Concentration Threshold | Associated Clinical Outcome | Reference |
| Retrospective analysis | > 5.97 ng/mL | 26% decreased probability of breast cancer recurrence | |
| Premenopausal women | > 5.2 ng/mL | Improved distant relapse-free survival | |
| Prospective open-label study (TOTAM) | < 16 nM | Associated with a 26% lower disease-free survival rate | |
| Prospective study | > 21.00 ng/mL | Significantly better recurrence-free survival | |
| Explorative analysis in a prospective Brazilian study | < 15 nM | Associated with shorter event-free survival in univariate analysis |
Experimental Protocols
Accurate and reliable quantification of endoxifen levels is crucial for clinical research and potential therapeutic drug monitoring.
Protocol 1: Quantification of Endoxifen in Human Plasma by LC-MS/MS
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is considered the reference standard for measuring tamoxifen and its metabolites.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 100 µL of a water:formic acid solution (100:1, v/v) and vortex for 30 seconds. Add 100 µL of methanol and agitate for 10 minutes.
-
Internal Standard Addition: Add 400 µL of an internal standard solution (e.g., deuterated endoxifen) and vortex.
-
Centrifugation: Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 300 µL of the supernatant and mix with 300 µL of a water:formic acid (100:0.2, v/v) ammonium formate 2 mM solution.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 analytical column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient elution using a mobile phase consisting of 0.2mM ammonium formate and acetonitrile, both acidified with 0.1% formic acid.
-
Flow Rate: 0.300 mL/min.
-
Run Time: Approximately 10 minutes.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple-quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions: For endoxifen, the transition is typically m/z 374 > 58.
4. Data Analysis:
-
Quantify endoxifen concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: CYP2D6 Genotyping
Determining the CYP2D6 genotype can help predict a patient's metabolizer status. This is typically done using DNA extracted from a blood sample.
1. DNA Extraction:
-
Extract genomic DNA from whole blood using a commercially available DNA extraction kit according to the manufacturer's instructions.
2. Genotyping Assay:
-
A variety of methods can be used, including polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP), real-time PCR with allele-specific probes, or commercially available genotyping arrays (e.g., AmpliChip CYP450 Test).
3. Allele and Phenotype Assignment:
-
Identify the specific CYP2D6 alleles present in the patient's DNA.
-
Based on the combination of alleles, assign a metabolizer phenotype (poor, intermediate, extensive, or ultrarapid) according to established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).
Experimental Workflow for Biomarker Assessment
The following diagram outlines a typical workflow for assessing this compound as a biomarker for tamoxifen efficacy in a clinical research setting.
Caption: Workflow for assessing endoxifen levels and CYP2D6 genotype.
Conclusion and Future Directions
This compound, in the form of endoxifen, is a critical determinant of tamoxifen's therapeutic efficacy. The evidence strongly suggests that inadequate conversion of tamoxifen to endoxifen, often due to CYP2D6 genetic variations, can lead to suboptimal clinical outcomes. While the routine clinical implementation of CYP2D6 genotyping and therapeutic drug monitoring of endoxifen is still a subject of debate, these tools offer a promising avenue for personalizing tamoxifen therapy.
Future research should focus on establishing a definitive therapeutic range for endoxifen through large, prospective clinical trials. Additionally, investigating the impact of other genetic and non-genetic factors on tamoxifen metabolism will further refine our ability to predict treatment response. Ultimately, integrating the measurement of this compound into clinical practice has the potential to significantly improve the management of ER-positive breast cancer by ensuring that each patient receives the optimal therapeutic benefit from tamoxifen.
References
The Conversion of N-desmethyltamoxifen to Endoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical metabolic conversion of N-desmethyltamoxifen to endoxifen, a pivotal step in the bioactivation of the widely used breast cancer drug, tamoxifen.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) that serves as a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer.[1] As a prodrug, tamoxifen itself has a relatively weak affinity for the estrogen receptor and requires metabolic conversion in the liver to exert its therapeutic effects.[2][3] This biotransformation is predominantly carried out by the cytochrome P450 (CYP) enzyme system.[3][4] The process yields several metabolites, with endoxifen (4-hydroxy-N-desmethyltamoxifen) and 4-hydroxytamoxifen (4-OH-TAM) being the most clinically significant due to their high affinity for the estrogen receptor and potent antiestrogenic activity. Endoxifen, in particular, is considered the major active metabolite due to its substantially higher plasma concentrations compared to 4-OH-TAM.
The formation of endoxifen is a multi-step process. One of the primary pathways involves the N-demethylation of tamoxifen to N-desmethyltamoxifen, a reaction primarily catalyzed by CYP3A4 and CYP3A5. N-desmethyltamoxifen, which is the most abundant tamoxifen metabolite in plasma, is then hydroxylated to form endoxifen. This critical conversion is almost exclusively mediated by the highly polymorphic enzyme, CYP2D6.
Given the pivotal role of CYP2D6 in this bioactivation step, variations in its enzymatic activity, due to genetic polymorphisms or drug-drug interactions, can significantly impact endoxifen levels and, consequently, the clinical efficacy of tamoxifen therapy. This guide will delve into the technical details of this conversion, including the underlying enzymology, kinetic data, and relevant experimental protocols.
Metabolic Pathway of Tamoxifen to Endoxifen
The biotransformation of tamoxifen to its active metabolites is a complex process involving several CYP enzymes. The two main pathways leading to the formation of endoxifen are:
-
Pathway 1 (Major): Tamoxifen is first N-demethylated by CYP3A4/5 to form N-desmethyltamoxifen. Subsequently, N-desmethyltamoxifen is hydroxylated by CYP2D6 to produce endoxifen. This is considered the predominant pathway for endoxifen formation.
-
Pathway 2 (Minor): Tamoxifen is hydroxylated by CYP2D6 to form 4-hydroxytamoxifen. 4-hydroxytamoxifen is then N-demethylated by CYP3A4/5 to yield endoxifen.
The following diagram illustrates the metabolic conversion of tamoxifen, with a focus on the formation of endoxifen from N-desmethyltamoxifen.
References
- 1. CYP2D6 and Tamoxifen Metabolism | Encyclopedia MDPI [encyclopedia.pub]
- 2. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Desmethyltamoxifen on Ceramide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide, the central hub of sphingolipid metabolism, is a critical bioactive lipid that governs a spectrum of cellular processes, including apoptosis, cell cycle arrest, and senescence. Its intracellular concentration is tightly regulated through a balance of synthesis and catabolism. Dysregulation of ceramide metabolism is a hallmark of various diseases, notably cancer, where decreased ceramide levels or its accelerated removal contributes to therapeutic resistance. Desmethyltamoxifen (DMT), a primary and active metabolite of the selective estrogen receptor modulator tamoxifen, has emerged as a significant modulator of ceramide metabolism, independent of its traditional antiestrogenic activities. This "off-target" effect presents a compelling avenue for therapeutic intervention, particularly in overcoming drug resistance in cancer.
This technical guide provides an in-depth analysis of this compound's effect on ceramide metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism: this compound's Dual Inhibition Strategy
The tumor-suppressive actions of ceramide are often counteracted by two primary metabolic pathways that reduce its bioavailability: glycosylation and hydrolysis.[1] this compound exerts its influence by concurrently inhibiting the key enzymes in both of these pathways.[2][3]
-
Inhibition of Acid Ceramidase (AC): Acid ceramidase is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][4] Sphingosine can then be phosphorylated by sphingosine kinase 1 (SphK1) to form sphingosine-1-phosphate (S1P), a potent mitogen that promotes cancer cell proliferation and survival. By inhibiting AC, DMT prevents the degradation of ceramide, thereby increasing its intracellular levels and simultaneously reducing the production of pro-survival S1P.
-
Inhibition of Glucosylceramide Synthase (GCS): GCS catalyzes the conversion of ceramide to glucosylceramide (GC). This conversion is a major pathway for ceramide clearance and is frequently upregulated in multidrug-resistant cancer cells. The resulting product, GC, is anti-apoptotic. DMT blocks this glycosylation step, preventing the detoxification of ceramide and further contributing to its accumulation.
This dual inhibition effectively traps ceramide within the cell, amplifying its pro-apoptotic signaling and sensitizing cancer cells to other therapeutic agents.
References
- 1. Modification of sphingolipid metabolism by tamoxifen and N-desmethyltamoxifen in acute myelogenous leukemia – Impact on enzyme activity and response to cytotoxics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of sphingolipid metabolism by tamoxifen and N-desmethyltamoxifen in acute myelogenous leukemia--Impact on enzyme activity and response to cytotoxics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen regulation of sphingolipid metabolism—therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel off-target effect of tamoxifen--inhibition of acid ceramidase activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Separation of Tamoxifen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of tamoxifen and its primary metabolites using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. As a prodrug, tamoxifen is extensively metabolized in the body into several active and inactive metabolites. The primary active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), exhibit significantly higher binding affinity for the estrogen receptor and greater antiestrogenic potency than the parent drug. Therefore, the accurate quantification of tamoxifen and its metabolites in biological matrices is crucial for understanding its pharmacology and for optimizing patient therapy.
This document outlines various HPLC-based methods, including those coupled with UV, fluorescence, and mass spectrometry detectors, for the simultaneous determination of tamoxifen and its key metabolites:
-
N-desmethyltamoxifen (NDM)
-
4-hydroxytamoxifen (4-OHT)
-
Endoxifen
Tamoxifen Metabolic Pathway
Tamoxifen undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are N-demethylation and 4-hydroxylation. N-demethylation, primarily catalyzed by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, which accounts for about 92% of its metabolism[1][2]. The 4-hydroxylation pathway, mediated by enzymes including CYP2D6, produces 4-hydroxytamoxifen, a metabolite with 30 to 100 times the antiestrogenic potency of tamoxifen itself[1]. The highly potent metabolite, endoxifen, is formed through the hydroxylation of N-desmethyltamoxifen by CYP2D6 and the demethylation of 4-hydroxytamoxifen by CYP3A4[1][2]. These active metabolites can be further inactivated through glucuronidation and sulfation.
Caption: Metabolic pathway of tamoxifen.
Experimental Protocols
This section details several validated HPLC methods for the analysis of tamoxifen and its metabolites in human plasma.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a cost-effective approach for the simultaneous determination of tamoxifen and its major metabolites.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add an internal standard (e.g., propranolol).
-
Add 100 µL of 1M NaOH to alkalinize the sample.
-
Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions
-
Column: Hypersil Gold® C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5mM triethylammonium phosphate buffer (pH 3.3) (43:57, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection: UV-PDA detector at 236 nm and 280 nm
-
Column Temperature: 35°C
-
Run Time: Approximately 16 minutes
Method 2: Reversed-Phase HPLC with Fluorescence Detection
This method offers enhanced sensitivity, particularly for the hydroxylated metabolites, by employing post-column photochemical derivatization.
Sample Preparation: Protein Precipitation
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the HPLC system.
Chromatographic Conditions
-
Column: Reverse-phase C18 column
-
Mobile Phase: Isocratic elution with a mixture of 20 mM K3PO4 buffer (pH 3.0) and acetonitrile (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Post-Column Derivatization: UV irradiation in a photochemical reactor (PHRED) unit to convert tamoxifen and its metabolites to fluorescent phenanthrene derivatives.
-
Detection: Fluorescence detector with excitation at 256 nm and emission at 380 nm
-
Column Temperature: 35°C
Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is a highly sensitive and specific method for the accurate quantification of tamoxifen and its metabolites, especially for low-concentration analytes.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 100 µL of water:formic acid (100:1, v/v) and vortex for 30 seconds.
-
Add 100 µL of methanol and agitate for 10 minutes.
-
Add 400 µL of internal standard solution in acetonitrile and vortex.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Mix 300 µL of the supernatant with 300 µL of water:formic acid (100:0.2, v/v) containing 2 mM ammonium formate.
Chromatographic Conditions
-
Column: ACQUITY UPLC® BEH C18 column (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.2% formic acid in water.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 40°C
-
Detection: Tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
General HPLC Workflow
The following diagram illustrates a typical workflow for the analysis of tamoxifen and its metabolites from plasma samples.
Caption: General workflow for HPLC analysis.
Data Presentation
The following tables summarize the quantitative data from various published HPLC methods for the analysis of tamoxifen and its metabolites.
Table 1: Chromatographic Parameters and Retention Times
| Compound | Method 1 (HPLC-UV) Retention Time (min) | Method 2 (HPLC-Fluorescence) Retention Time (min) | Method 3 (UPLC-MS/MS) Retention Time (min) |
| Tamoxifen | ~13.5 | ~7.0 | ~3.06 |
| N-desmethyltamoxifen | ~11.0 | - | - |
| 4-hydroxytamoxifen | ~8.5 | - | ~1.65 |
| Endoxifen | ~6.5 | - | - |
Note: Retention times are approximate and can vary based on specific instrument conditions and column batches.
Table 2: Method Validation Parameters
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-Fluorescence) | Method 3 (UPLC-MS/MS) |
| Linearity Range (ng/mL) | |||
| Tamoxifen | 2-10,000 | - | 1-500 |
| N-desmethyltamoxifen | 0.75-8.5 | - | 1-500 |
| 4-hydroxytamoxifen | 0.75-8.5 | - | 0.1-50 |
| Endoxifen | 0.75-8.5 | - | 0.2-100 |
| Lower Limit of Quantification (ng/mL) | |||
| Tamoxifen | 2 | - | 1 |
| N-desmethyltamoxifen | 8.5 | - | 1 |
| 4-hydroxytamoxifen | 0.75 | - | 0.1 |
| Endoxifen | 0.75 | - | 0.2 |
| Recovery (%) | 98-102 | - | 86-103 |
| Precision (%RSD) | < 2 | < 6.0 | 0.2-8.4 |
Conclusion
The choice of an appropriate HPLC method for the analysis of tamoxifen and its metabolites depends on the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation. HPLC with UV detection provides a reliable and cost-effective solution for routine monitoring. Fluorescence detection, especially with post-column derivatization, offers improved sensitivity. For high-throughput and highly sensitive and specific quantification, UPLC-MS/MS is the method of choice. The detailed protocols and compiled data in this document serve as a valuable resource for researchers and clinicians involved in tamoxifen-related studies.
References
Application Notes and Protocols for Evaluating Desmethyltamoxifen Activity in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture assays to characterize the activity of Desmethyltamoxifen, an active metabolite of Tamoxifen. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included.
Introduction
This compound is a primary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Like other active metabolites of Tamoxifen, this compound exerts its effects primarily by competitively binding to the estrogen receptor, leading to the modulation of estrogen-responsive gene expression.[1][3] This can result in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4] The MCF-7 human breast adenocarcinoma cell line, which is ER-positive, is a commonly used in vitro model to study the efficacy of antiestrogen therapies like this compound.
Mechanism of Action
This compound, as a SERM, competitively inhibits the binding of estrogen to its receptor. This action can lead to a decrease in the expression of genes that promote cell growth and an induction of apoptosis in ER-positive cells. The anti-proliferative effects of this compound are critical to its therapeutic action.
Data Presentation
The inhibitory activity of this compound and its parent compound, Tamoxifen, is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes IC50 values for Tamoxifen and N-desmethyltamoxifen from a cell proliferation assay using the MCF-7 breast cancer cell line.
| Compound | Experiment 1 IC50 (nM) | Experiment 2 IC50 (nM) | Experiment 3 IC50 (nM) | Average IC50 Ratio (relative to Tamoxifen) |
| Tamoxifen | 106 | 88 | 188 | 1 |
| N-desmethyltamoxifen | 189 | 573 | 430 | 0.38 |
Table adapted from a study on the antiestrogenic activity of Tamoxifen and its metabolites.
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound are provided below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 24 to 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
1x Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Wash the cells with cold 1x PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
1x PBS
-
Ice-cold 70% ethanol
-
Staining solution containing Propidium Iodide (PI) and RNase A
Procedure:
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells with this compound in 6-well plates as previously described.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with 1x PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Signaling Pathway
Experimental Workflow
References
Animal Models in Desmethyltamoxifen Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyltamoxifen, a primary metabolite of tamoxifen, plays a significant role in the therapeutic effects and metabolic profile of its parent drug. As a selective estrogen receptor modulator (SERM), this compound's activity and pharmacokinetics are of considerable interest in cancer research, particularly in the context of breast cancer and the development of endocrine therapies. Animal models are indispensable tools for elucidating the in vivo behavior of this compound, providing critical data on its efficacy, metabolism, and potential toxicities. This document provides detailed application notes and protocols for the use of animal models in this compound research, targeted at researchers, scientists, and drug development professionals.
Animal Models in this compound Research
A variety of animal models have been employed to study tamoxifen and its metabolites, including this compound. The choice of model often depends on the specific research question, with rodents being the most commonly used.
Commonly Used Animal Models:
-
Mice: Various strains of mice, including C57BL/6J and immunodeficient strains (e.g., nude mice), are frequently used.[1] Mice are valuable for studying the cognitive and behavioral effects of tamoxifen and its metabolites, as well as for xenograft models of human breast cancer.[1][2]
-
Rats: Sprague-Dawley and other rat strains are extensively used for pharmacokinetic and metabolic studies of tamoxifen and its metabolites.[3][4] Rats have also been instrumental in investigating the potential carcinogenic effects of tamoxifen.
-
Guinea Pigs: Newborn guinea pigs have been used to study the biological and morphological effects of tamoxifen derivatives, including this compound, on reproductive tissues.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound in various animal models.
Table 1: Pharmacokinetic Parameters of N-Desmethyltamoxifen in Rats and Mice Following Tamoxifen Administration
| Parameter | Immature Rat (200 mg/kg Tamoxifen, p.o.) | Mature Mouse (200 mg/kg Tamoxifen, p.o.) | Male Rat (10 mg/kg Tamoxifen, p.o.) |
| Cmax (ng/mL) | Not specified | Not specified | 25.1 ± 7.2 |
| Tmax (hr) | 24-48 | Not specified | 11.3 ± 2.9 |
| AUC (µg·hr/mL) | 111 | 26.3 | 0.327 ± 0.059 (AUC0-∞, h·µg/mL) |
| t1/2 (hr) | 12.1 | 9.6 | 6.75 ± 1.12 |
Data extracted from multiple sources.
Table 2: Biological Effects of N-Desmethyltamoxifen in Newborn Guinea Pigs (100 µ g/animal , s.c.)
| Tissue | Treatment Duration | Parameter | Control (Mean ± SD) | N-Desmethyltamoxifen (Mean ± SD) |
| Uterus | 2 Days | Wet Weight (mg) | 142 ± 15 | 280 ± 20 |
| 12 Days | Wet Weight (mg) | 177 ± 30 | 394 ± 36 | |
| Vagina | 2 Days | Wet Weight (mg) | 99 ± 20 | 153 ± 25 |
| 12 Days | Wet Weight (mg) | 155 ± 40 | 467 ± 38 |
Data from a study on the biological and morphological effects of tamoxifen derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. The following are generalized protocols for key experiments involving this compound.
Protocol 1: Pharmacokinetic Analysis of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rats or mice.
Materials:
-
N-desmethyltamoxifen
-
Vehicle for administration (e.g., corn oil, peanut oil)
-
Sprague-Dawley rats or C57BL/6 mice
-
Gavage needles or syringes for injection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution or suspension of N-desmethyltamoxifen in the chosen vehicle at the desired concentration.
-
Administration: Administer a single dose of N-desmethyltamoxifen to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to quantify the concentration of N-desmethyltamoxifen.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human breast cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human breast cancer cell line (e.g., MCF-7)
-
Matrigel or other appropriate matrix
-
N-desmethyltamoxifen
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the breast cancer cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously implant the breast cancer cells, typically mixed with Matrigel, into the flank of the immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Treatment: Administer N-desmethyltamoxifen to the treatment group and vehicle to the control group according to the desired dosing schedule and route.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the efficacy of N-desmethyltamoxifen.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were created using the DOT language to illustrate key pathways and workflows.
References
- 1. Frontiers | Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice [frontiersin.org]
- 2. Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Desmethyltamoxifen using High-Performance Liquid Chromatography
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the quantitative analysis of Desmethyltamoxifen. The following sections provide detailed methodologies for various high-performance liquid chromatography (HPLC) techniques, including sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a primary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment of hormone-receptor-positive breast cancer.[1] Monitoring the levels of Tamoxifen and its metabolites, such as this compound, is crucial for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a robust and versatile technique for the quantification of these compounds in biological matrices. This document outlines several validated HPLC-based methods for the analysis of this compound.
Experimental Workflows
The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps can vary depending on the chosen methodology.
Caption: General workflow for this compound analysis.
Protocol 1: UPLC-MS/MS Method for High-Sensitivity Analysis
This protocol is adapted from a rapid and sensitive UPLC-MS/MS method for the determination of Tamoxifen and its metabolites in human plasma.[1][2]
Sample Preparation: Protein Precipitation[2]
A simple protein precipitation step is employed for sample purification.[1]
Caption: Protein precipitation workflow for plasma samples.
Chromatographic Conditions
-
System: Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water:Formic Acid (100:0.5, v/v) with 2 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile:Formic Acid (100:0.5, v/v)
-
Gradient: Linear gradient from 40% to 95% B in 2.5 minutes
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 7 µL
-
Total Run Time: 4.5 minutes
Mass Spectrometry Conditions
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| This compound | 1 - 500 | 0.5 | 0.5 |
| Tamoxifen | 1 - 500 | 0.5 | 0.5 |
| 4-Hydroxytamoxifen | 0.1 - 50 | 0.1 | 0.1 |
| Endoxifen | 0.2 - 100 | 0.2 | 0.2 |
Protocol 2: HPLC-UV Method for Routine Analysis
This protocol is based on a highly sensitive HPLC-UV method for the simultaneous determination of Tamoxifen and its metabolites in human plasma.
Sample Preparation: Liquid-Liquid Extraction
A two-step liquid-liquid extraction procedure is utilized for sample clean-up.
Chromatographic Conditions
-
System: Standard HPLC with UV/PDA detector
-
Column: Hypersil Gold® C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Triethylammonium phosphate buffer (5mM, pH 3.3) and Acetonitrile (57:43, v/v)
-
Elution: Isocratic
-
Flow Rate: Not specified, typically 1.0 mL/min for this column dimension.
-
Detection Wavelength: Not explicitly stated for this compound, but 238 nm has been used for Tamoxifen and its demethylated metabolites.
-
Total Run Time: 16 minutes
Quantitative Data Summary
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 0.75 - 8.5 |
| Tamoxifen | 0.75 - 8.5 |
| 4-Hydroxytamoxifen | 0.75 - 8.5 |
| Endoxifen | 0.75 - 8.5 |
Protocol 3: HPLC with Fluorescence Detection
This method utilizes post-column photochemical derivatization to enhance the fluorescence of Tamoxifen and its metabolites, allowing for sensitive detection.
Sample Preparation: Online Extraction or Liquid-Liquid Extraction
-
Online Extraction: A simplified method involves direct injection of deproteinized plasma onto a small CN-propyl pre-column for online extraction and clean-up.
-
Liquid-Liquid Extraction: Plasma samples can be extracted with 2% butanol in hexane.
Chromatographic Conditions
-
System: HPLC with a post-column photoreactor and fluorescence detector.
-
Column: Unmodified silica or a C18 reverse-phase column.
-
Mobile Phase: Aqueous mobile phase for silica columns or a mixture of water and triethylamine in methanol for C18 columns.
-
Post-Column Reaction: On-line photochemical conversion to a highly fluorescent phenanthrene product.
-
Fluorescence Detection: Excitation at 254 nm and emission at 266 nm.
Quantitative Data Summary
This method is reported to be very fast and reproducible, with a detection limit down to 100 pg/mL for Tamoxifen and its major metabolites.
Summary of Methodologies
| Feature | Protocol 1: UPLC-MS/MS | Protocol 2: HPLC-UV | Protocol 3: HPLC-Fluorescence |
| Principle | Ultra-performance liquid chromatography with tandem mass spectrometry | High-performance liquid chromatography with UV detection | High-performance liquid chromatography with post-column photochemical derivatization and fluorescence detection |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Online Extraction or Liquid-Liquid Extraction |
| Sensitivity | Very High (LOD ~0.5 ng/mL) | High (LLOQ 0.75-8.5 ng/mL) | Very High (LOD ~100 pg/mL) |
| Specificity | Very High | Good | High |
| Throughput | High (4.5 min/sample) | Moderate (16 min/sample) | High (Fast analysis) |
| Instrumentation | UPLC, Tandem Mass Spectrometer | HPLC, UV/PDA Detector | HPLC, Post-column Photoreactor, Fluorescence Detector |
Method Validation Considerations
For all methods, it is essential to perform a thorough validation according to international guidelines. Key validation parameters include:
-
Specificity and Selectivity: Ensuring no interference from endogenous plasma components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the extraction procedure.
-
Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.
These protocols provide a solid foundation for the development and implementation of robust and reliable methods for the quantitative analysis of this compound in a research or clinical setting. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation.
References
Application Notes & Protocols: UPLC-MS/MS Assay for N-desmethyltamoxifen Determination
These application notes provide a detailed protocol for the quantitative analysis of N-desmethyltamoxifen, a primary metabolite of tamoxifen, in human plasma and dried blood spots. The described Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for therapeutic drug monitoring and pharmacokinetic studies in breast cancer patients undergoing tamoxifen therapy.
Introduction
Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of hormone-receptor-positive breast cancer. The efficacy of tamoxifen is, in part, dependent on its biotransformation to active metabolites, including N-desmethyltamoxifen. Monitoring the plasma concentrations of tamoxifen and its metabolites is crucial for optimizing treatment and ensuring therapeutic efficacy. This document outlines a rapid, sensitive, and specific UPLC-MS/MS method for the determination of N-desmethyltamoxifen.
Experimental Protocols
Sample Preparation (Human Plasma)
A simple protein precipitation method is utilized for the extraction of N-desmethyltamoxifen from human plasma.[1][2][3]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., propranolol or deuterated N-desmethyltamoxifen)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 30°C or 55°C).[4]
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
Vortex the reconstituted sample for 20 seconds to ensure complete dissolution.
-
Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.
Sample Preparation (Dried Blood Spots - VAMS)
Volumetric absorptive microsampling (VAMS) offers a minimally invasive alternative for sample collection.
Materials:
-
VAMS tips (e.g., Mitra®)
-
Methanol, HPLC grade
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Water bath
-
Nitrogen evaporator
Protocol:
-
Remove the VAMS tips containing the dried blood sample and place them into a microcentrifuge tube.
-
Add the internal standard solution in methanol.
-
Vortex the mixture for 1 minute.
-
Perform sonication-assisted extraction for 25 minutes.
-
Pipette out the supernatant and dry it in a water bath at 55°C under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Homogenize the mixture with a 20-second vortex.
-
Transfer 70 µL of the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Chromatographic Conditions:
-
System: Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm or 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% or 0.5% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% or 0.5% formic acid
-
Flow Rate: 0.2 mL/min or 0.6 mL/min
-
Gradient Elution: A linear gradient is typically employed, for instance, ramping up from 40% to 95% of solvent B in 2.5 minutes.
-
Column Temperature: 50°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 7 µL or 10 µL
-
Total Run Time: Approximately 4.5 to 5 minutes
Mass Spectrometry Conditions:
-
System: Triple-quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for N-desmethyltamoxifen: m/z 358.31 > 58.27
-
MRM Transition for a common Internal Standard (Propranolol): m/z 260.26 > 116.12
Data Presentation
The following tables summarize the quantitative performance of the UPLC-MS/MS method for N-desmethyltamoxifen determination.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| N-desmethyltamoxifen | Human Plasma | 1 - 500 | 1.0 |
| N-desmethyltamoxifen | Whole Blood (VAMS) | 2.0 - 500 | 2.00 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Quality Control Level | Precision (%CV) | Accuracy (%Bias) |
| N-desmethyltamoxifen | Whole Blood (VAMS) | LLOQ | Within 20% | Within 20% |
| N-desmethyltamoxifen | Whole Blood (VAMS) | Low (QCL) | < 15% | Within 15% |
| N-desmethyltamoxifen | Whole Blood (VAMS) | Medium (QCM) | < 15% | Within 15% |
| N-desmethyltamoxifen | Whole Blood (VAMS) | High (QCH) | < 15% | Within 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery | Ion Suppression |
| N-desmethyltamoxifen | Whole Blood (VAMS) | > 90% | < 7% |
Visualizations
Caption: Workflow for N-desmethyltamoxifen extraction from human plasma.
Caption: General workflow of the UPLC-MS/MS analysis.
References
- 1. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New UPLC-MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Desmethyltamoxifen and Other Tamoxifen Metabolites Using LC-MS/MS
Application Notes and Protocols for Desmethyltamoxifen Analysis in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of desmethyltamoxifen, a primary metabolite of tamoxifen, in dried blood spots (DBS). This methodology is crucial for therapeutic drug monitoring and pharmacokinetic studies in breast cancer patients undergoing tamoxifen therapy.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer. It is a prodrug that is extensively metabolized into active metabolites, primarily N-desmethyltamoxifen, 4-hydroxytamoxifen, and the most potent metabolite, endoxifen.[1][2][3] The concentration of these metabolites, particularly endoxifen, is correlated with the clinical efficacy of tamoxifen treatment.[2] N-desmethyltamoxifen is a key intermediate in the formation of endoxifen.[1]
Dried blood spot (DBS) analysis offers a minimally invasive and patient-friendly alternative to traditional venous blood sampling, making it an ideal tool for routine therapeutic drug monitoring. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tamoxifen and its major metabolites, including this compound, from DBS samples.
Signaling Pathway of Tamoxifen Metabolism
Tamoxifen undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active metabolites. The two main metabolic pathways are N-demethylation and 4-hydroxylation. N-demethylation of tamoxifen, mainly catalyzed by CYP3A4 and CYP3A5, leads to the formation of N-desmethyltamoxifen. Subsequently, N-desmethyltamoxifen is hydroxylated by CYP2D6 to form the highly active metabolite, endoxifen. An alternative pathway involves the 4-hydroxylation of tamoxifen by CYP2D6 to form 4-hydroxytamoxifen, which is then N-demethylated by CYP3A4 to endoxifen.
Figure 1: Simplified metabolic pathway of tamoxifen.
Experimental Workflow for this compound DBS Analysis
The overall workflow for the analysis of this compound and other tamoxifen metabolites from DBS samples involves sample collection, spot punching, extraction, chromatographic separation, and detection by tandem mass spectrometry.
Figure 2: Experimental workflow for DBS analysis.
Detailed Experimental Protocols
Materials and Reagents
-
DBS Cards: PerkinElmer 226 or equivalent.
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade).
-
Acids: Formic acid (LC-MS grade).
-
Reference Standards: Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, Endoxifen, and a suitable internal standard (e.g., propranolol or clomiphene).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Blank Blood: Drug-free whole blood.
Sample Preparation
-
DBS Card Preparation: Spot 20 µL of whole blood (calibrators, quality controls, or patient samples) onto the DBS card and allow it to dry at room temperature for at least 2 hours.
-
Disc Punching: Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Extraction:
-
Add 100 µL of the internal standard solution (e.g., propranolol in methanol).
-
Add 900 µL of extraction solvent (e.g., methanol).
-
Vortex the tube for 1 minute.
-
Ultrasound-assist the extraction for 15-25 minutes.
-
Centrifuge the sample at a high speed (e.g., 805 x g) for 10 minutes.
-
Transfer 850 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific quantification of this compound and other metabolites.
-
Chromatographic System: Acquity UPLC® system or equivalent.
-
Analytical Column: Acquity® C18 BEH column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: Approximately 5-8 minutes.
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Example MRM Transitions for Tamoxifen and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-desmethyltamoxifen | 358.3 | 58.3 |
| Tamoxifen | 372.3 | 72.3 |
| 4-hydroxytamoxifen | 388.2 | 72.3 |
| Endoxifen | 374.3 | 58.2 |
| Propranolol (IS) | 260.2 | 116.1 |
| Note: These values may vary slightly depending on the instrument and source conditions. |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the analysis of this compound and other tamoxifen metabolites in DBS.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| N-desmethyltamoxifen | 2 - 600 | ≥ 0.99 | 2.0 |
| Tamoxifen | 2.5 - 200 | ≥ 0.99 | 2.5 |
| 4-hydroxytamoxifen | 1.5 - 30 | ≥ 0.99 | 1.5 |
| Endoxifen | 2.4 - 40 | ≥ 0.99 | 2.4 |
| Data compiled from multiple sources. |
Table 4: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% bias) |
| N-desmethyltamoxifen | LLOQ | < 15.9% | < 12.1% | -19.7% to 14.5% |
| Low QC | < 13.1% | < 12.0% | -17.3% to 14.0% | |
| Mid QC | < 10.8% | < 10.0% | -10.5% to 11.0% | |
| High QC | < 9.5% | < 8.5% | -9.0% to 9.5% | |
| Values represent a typical range observed in validation studies. |
Table 5: Recovery
| Analyte | Mean Extraction Recovery (%) |
| N-desmethyltamoxifen | 40 - 92% |
| Tamoxifen | 40 - 92% |
| 4-hydroxytamoxifen | 40 - 92% |
| Endoxifen | 40 - 92% |
| Recovery can be matrix and concentration-dependent. |
Conclusion
The described DBS-based LC-MS/MS method provides a robust, sensitive, and minimally invasive approach for the quantitative analysis of this compound and other key tamoxifen metabolites. This methodology is well-suited for clinical research and therapeutic drug monitoring, enabling personalized dosing strategies to optimize treatment efficacy and minimize adverse effects in breast cancer patients. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and clinicians in the field of oncology and pharmaceutical sciences.
References
Troubleshooting & Optimization
Optimizing Desmethyltamoxifen Dosage in Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyltamoxifen in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from Tamoxifen?
This compound is a major active metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1] While Tamoxifen itself is a pro-drug, it is metabolized in the liver by cytochrome P450 enzymes into active metabolites, including this compound and Endoxifen.[1] These metabolites generally exhibit higher binding affinity for the estrogen receptor (ER) than Tamoxifen. This compound is a potent inhibitor of protein kinase C (PKC).[1]
2. What is the mechanism of action of this compound?
This compound, like other active metabolites of Tamoxifen, primarily acts as an antagonist of the estrogen receptor (ERα). In ER-positive breast cancer cells, it competitively binds to the ER, inhibiting estrogen-dependent gene expression and blocking the proliferative signals that drive cancer cell growth.[1] Additionally, this compound is a potent inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular signaling pathways that can contribute to tumor growth.
3. How should I prepare and store a stock solution of this compound?
For in vitro experiments, this compound hydrochloride can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to minimize solvent-induced cytotoxicity.
4. How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This typically involves treating the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay, such as the MTT, XTT, or CellTiter-Glo® assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Cell line sensitivity: The cell line being used may be exceptionally sensitive to this compound. - Incorrect dosage calculation: Errors in calculating the dilutions from the stock solution. | - Ensure the final solvent concentration in the culture medium is below 0.1%. Include a vehicle control (medium with solvent only) in your experiment. - Perform a preliminary experiment with a wider and lower range of concentrations to identify a non-toxic range. - Double-check all calculations for dilutions. |
| No observable effect on cell viability | - Cell line resistance: The cell line may be resistant to this compound (e.g., ER-negative cell lines). - Insufficient drug concentration: The concentrations used may be too low to elicit a response. - Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Verify the estrogen receptor status of your cell line. This compound's primary target is the ER. - Increase the concentration range in your dose-response experiment. - Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. - Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to drugs. - Inconsistent incubation times: Variations in the duration of drug exposure. | - Ensure a uniform cell suspension and accurate cell counting before seeding. - Use cells within a consistent and low passage number range for all experiments. - Strictly adhere to the planned incubation times for all experimental replicates. |
| Precipitation of this compound in culture medium | - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. | - Ensure the stock solution is fully dissolved before further dilution. - When preparing working solutions, add the this compound stock solution to the medium dropwise while gently vortexing to ensure proper mixing. |
Data Presentation
Table 1: IC50 Values of Tamoxifen and its Metabolites in Breast Cancer Cell Lines
| Compound | Cell Line | Receptor Status | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | ER+ | 10.045 | [2] |
| Tamoxifen | BT-474 | ER+/PR+/HER2+ | Not specified | |
| N-Desmethyltamoxifen | MCF-7 | ER+ | In the micromolar range |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your stock solution. A typical concentration range to start with for an initial experiment could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for IC50 determination of this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
Troubleshooting low recovery of Desmethyltamoxifen during extraction
This guide provides troubleshooting strategies and answers to frequently asked questions regarding low recovery of Desmethyltamoxifen during solid-phase, liquid-liquid, and protein precipitation extractions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound is typically traced back to one or more of the following factors:
-
Suboptimal pH: The pH of the sample and subsequent solutions can affect the ionization state of this compound, influencing its solubility and interaction with extraction materials.
-
High Protein Binding: this compound is over 98% bound to plasma proteins, primarily albumin.[1] If proteins are not sufficiently denatured or removed, the analyte will not be available for extraction.
-
Incomplete Elution: The solvent used to elute this compound from a solid-phase extraction (SPE) cartridge may not be strong enough, or the volume may be insufficient to recover the analyte completely.
-
Analyte Loss During Wash Steps: In SPE, an overly aggressive wash solvent can prematurely strip the analyte from the sorbent along with interferences.[2][3]
-
Emulsion Formation: During liquid-liquid extraction (LLE), the formation of a stable emulsion at the aqueous-organic interface can trap the analyte, preventing its transfer into the organic phase.[2]
-
Analyte Degradation: Like many pharmaceutical compounds, this compound can be sensitive to light and temperature, potentially leading to degradation if samples are not handled properly.[4]
Q2: How does the high protein binding of this compound impact extraction?
With over 98% of this compound bound to plasma proteins, this is a critical factor. The extraction process must effectively disrupt the interaction between the analyte and proteins like albumin. This is why a protein precipitation step, often using organic solvents like acetonitrile or methanol, is a crucial preliminary stage in many protocols to denature the proteins and release the bound this compound. Failure to achieve complete protein precipitation is a primary cause of low recovery.
Q3: What are typical extraction efficiencies for this compound?
Reported extraction efficiencies vary depending on the method and matrix. For Solid-Phase Extraction (SPE), published recoveries have ranged from approximately 60% to as high as 88%. A well-optimized method for either SPE or Liquid-Liquid Extraction (LLE) should generally aim for a recovery of over 70%.
Q4: Can the stability of this compound be a factor during extraction?
Yes, certain compounds can degrade during analysis due to exposure to light, heat, or oxygen. While specific stability data for this compound during extraction is not extensively detailed in the provided results, it is best practice to handle samples under subdued lighting, keep them cool, and process them without unnecessary delay. Using antioxidants or nitrogen gas during evaporation steps can also prevent degradation.
Troubleshooting by Extraction Method
Protein Precipitation (PPT)
Problem: My recovery is low after precipitating plasma proteins.
This issue often arises from the analyte being trapped with the precipitated protein pellet or remaining in the supernatant under suboptimal conditions.
| Possible Cause | Troubleshooting Action | Rationale |
| Analyte Co-Precipitation | Ensure the precipitating agent is added in the correct ratio (e.g., 2:1 or 3:1 agent-to-plasma) and that mixing is thorough. Consider testing different precipitating agents. | Incomplete denaturation or insufficient solvent can trap the analyte within the protein pellet. Acetonitrile and methanol are common choices; zinc sulfate is also effective but may not be ideal for hydrophobic analytes. |
| Incorrect Solvent Choice | Acetonitrile is a widely used and effective precipitating agent for plasma samples. If recovery is low, methanol is an alternative to consider. | Different organic solvents have varying efficiencies in denaturing proteins and solubilizing the released analyte. Methanol may offer different performance compared to acetonitrile. |
| Insufficient Mixing/Incubation | Vortex samples vigorously for at least 30 seconds after adding the precipitating agent. Allow sufficient incubation time, sometimes at a reduced temperature (e.g., 4°C), before centrifugation. | Thorough mixing ensures complete interaction between the solvent and plasma proteins, maximizing precipitation and the release of this compound. |
Solid-Phase Extraction (SPE)
Problem: Recovery is poor after cleaning my sample with an SPE cartridge.
Low recovery in SPE can occur at the loading, washing, or elution stage. The following workflow can help identify the issue.
Optimizing SPE Elution Parameters
The volume and flow rate of the elution solvent are critical for achieving high recovery.
| Elution Volume (Methanol) | Approximate Recovery |
| 1 mL | 60 - 70% |
| 2 mL | 60 - 70% |
| 3 mL | ~100% |
| 4 mL | ~100% |
| Data derived from a study on Tamoxifen and its metabolites, suggesting that elution volumes of 3-4 mL are highly effective. |
| Elution Flow Rate | Approximate Recovery |
| 0.25 mL/min | ~100% |
| 0.5 mL/min | ~100% |
| 1.0 mL/min | 75 - 85% |
| >2.0 mL/min | < 65% |
| Data derived from a study on Tamoxifen and its metabolites, indicating that slower flow rates significantly improve recovery. |
Liquid-Liquid Extraction (LLE)
Problem: My recovery is poor after performing a liquid-liquid extraction.
Low LLE recovery is often due to incorrect solvent choice or physical issues during phase separation.
| Possible Cause | Troubleshooting Action | Rationale |
| Incorrect Solvent Polarity | This compound is relatively nonpolar. Use a water-immiscible organic solvent in which it is highly soluble, such as methyl tert-butyl ether (MTBE) or ethyl acetate. | The chosen solvent must effectively partition the analyte from the aqueous phase into the organic phase. |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the aqueous sample to be slightly basic (e.g., pH 8-9). | As a basic compound, ensuring this compound is in its neutral, un-ionized form will maximize its partitioning into the organic solvent. |
| Emulsion Formation | If an emulsion forms at the interface, try adding salt to the aqueous phase ("salting out"), centrifuging the sample at low speed, or filtering the mixture to break the emulsion. | Emulsions are a common problem that trap the analyte, preventing a clean separation of the aqueous and organic layers and leading to significant loss. |
| Insufficient Mixing | Ensure adequate mixing of the two phases by vortexing for a sufficient time (e.g., 1-2 minutes). Avoid overly vigorous shaking which can promote emulsion formation. | Incomplete mixing leads to poor extraction efficiency as the analyte does not have sufficient opportunity to partition into the organic solvent. |
Key Experimental Protocols
Below are example protocols synthesized from published methods for the extraction of Tamoxifen and its metabolites, including this compound.
Protocol 1: Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 100 µL of water with 1% formic acid to disrupt protein interactions and vortex for 30 seconds.
-
Add 100 µL of methanol, and agitate for 10 minutes at room temperature.
-
Add 400 µL of internal standard solution (prepared in acetonitrile).
-
Vortex the samples and then centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 1 mL of serum with an internal standard buffer and load the mixture onto the SPE column under low vacuum.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid solution, followed by 1 mL of methanol.
-
Elution: Elute the retained Tamoxifen and metabolites with 1.0 mL of a 5% ammonium hydroxide solution in methanol.
-
Dry Down: Dry the collected eluent under a stream of nitrogen gas before reconstitution for analysis.
Protocol 3: Two-Step Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add internal standard and an appropriate buffer.
-
Perform the first extraction by adding an immiscible organic solvent (e.g., a hexane/isoamyl alcohol mixture).
-
Vortex to mix and then centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Perform a second "back-extraction" step by adding an acidic solution to the organic phase. This protonates the basic analytes, transferring them into the new aqueous phase and leaving neutral lipids behind.
-
Vortex and centrifuge.
-
Make the final aqueous phase basic and perform a final extraction with an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue for analysis.
This compound Properties and Metabolism
Understanding the analyte's properties is key to designing a successful extraction protocol.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇NO | |
| Molar Mass | 357.5 g/mol | |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in Ethanol & PBS (pH 7.2); Insoluble in water. | |
| Protein Binding | >98% (primarily to albumin) |
Metabolic Pathway of Tamoxifen
This compound is a primary metabolite of Tamoxifen, which is further converted into the highly active metabolite, Endoxifen.
References
Minimizing interference of other metabolites in Desmethyltamoxifen assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the interference of other metabolites in Desmethyltamoxifen assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, helping you identify potential causes and implement effective solutions.
Issue 1: Unexpected Peaks or Poor Chromatographic Resolution
-
Question: I am observing extra peaks eluting close to my this compound peak, leading to poor resolution and inaccurate integration. What could be the cause?
-
Answer: This issue is often caused by the presence of isomeric or isobaric metabolites of tamoxifen that have similar mass-to-charge ratios and fragmentation patterns to this compound.[1][2][3] Effective chromatographic separation is crucial to resolve these interfering compounds.[1]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). Adjust the gradient slope to improve the separation of closely eluting compounds.[4]
-
Column Chemistry: Utilize a high-resolution analytical column, such as a C18 column, to enhance separation.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
Review Mass Spectrometry Transitions: While this compound has specific MRM (Multiple Reaction Monitoring) transitions, other metabolites might share similar fragmentation patterns. Ensure that your selected transitions are as specific as possible to this compound.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Question: My replicate injections show significant variation in this compound concentration. What is causing this inconsistency?
-
Answer: Inconsistent results are often a symptom of ion suppression or enhancement, where components of the sample matrix co-eluting with the analyte interfere with its ionization in the mass spectrometer source. This leads to variability in the measured signal. Inadequate sample cleanup is a primary contributor to this issue.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PP): While simple, PP alone may not be sufficient to remove all interfering substances, particularly phospholipids.
-
Solid Phase Extraction (SPE): SPE is generally more effective than PP at removing matrix components. Consider using a mixed-mode or a specialized SPE cartridge (e.g., HybridSPE) for more thorough cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective method for sample cleanup.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in ion suppression and improving the accuracy and precision of quantification.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Question: The signal for this compound is very low, even at higher concentrations, making it difficult to achieve the desired lower limit of quantification (LLOQ). What can I do to improve sensitivity?
-
Answer: Low signal intensity is a classic sign of significant ion suppression. This occurs when matrix components reduce the ionization efficiency of this compound.
Troubleshooting Steps:
-
Enhance Sample Cleanup: As detailed in the previous section, a more rigorous sample preparation method like SPE or LLE is crucial to remove interfering matrix components.
-
Optimize Mass Spectrometer Source Parameters: Adjust source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound.
-
Check for Co-eluting Interferences: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If an area of suppression coincides with the retention time of this compound, adjust your chromatography to separate them.
-
Frequently Asked Questions (FAQs)
Q1: Which metabolites are most likely to interfere with this compound assays?
A1: The primary concern is interference from other tamoxifen metabolites that are structurally similar. These include isomers of endoxifen (4-hydroxy-N-desmethyltamoxifen) and 4-hydroxytamoxifen, which can have similar mass-to-charge ratios and fragmentation patterns. Without adequate chromatographic separation, these compounds can co-elute with this compound, leading to artificially elevated results.
Q2: What is the most effective sample preparation technique to minimize interference?
A2: While the optimal technique can depend on the specific matrix and analytical goals, Solid Phase Extraction (SPE) is often more effective than simple Protein Precipitation (PP) for removing a broader range of interfering substances, including phospholipids which are a major cause of ion suppression. For particularly complex matrices, more advanced techniques like HybridSPE or mixed-mode SPE may provide the cleanest extracts.
Q3: How can I confirm that my assay is free from significant metabolite interference?
A3: A thorough method validation according to regulatory guidelines (e.g., FDA, EMA) is essential. Key validation experiments to assess interference include:
-
Selectivity: Analyzing at least six different blank matrix samples to ensure no endogenous components interfere with the this compound peak.
-
Specificity: Spiking the blank matrix with other tamoxifen metabolites and related compounds to demonstrate that they do not interfere with the quantification of this compound.
-
Matrix Effect Evaluation: Assessing the degree of ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: While specific parameters should be optimized for your instrument, a common starting point for this compound analysis involves:
-
Liquid Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile or methanol.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The MRM transition for N-desmethyltamoxifen is often m/z 358.3 -> 58.2.
Quantitative Data Summary
The following tables summarize quantitative data related to the performance of different analytical methods for this compound and other key tamoxifen metabolites.
Table 1: Linearity of Quantification for Tamoxifen and its Metabolites
| Compound | Linearity Range (ng/mL) | Reference |
| Tamoxifen | 1 - 500 | |
| N-desmethyltamoxifen | 1 - 500 | |
| 4-hydroxytamoxifen | 0.1 - 50 | |
| Endoxifen | 0.2 - 100 |
Table 2: Comparison of Mean Concentrations by LC-MS/MS and HPLC
| Compound | LC-MS/MS Mean Conc. (ng/mL) | HPLC Mean Conc. (ng/mL) | Reference |
| Tamoxifen | 105 | 108 | |
| N-desmethyltamoxifen | 181 | 184 | |
| 4-hydroxytamoxifen | 1.9 | 1.8 | |
| Endoxifen | 12.6 | 13.1 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Desmethyltamoxifen detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Desmethyltamoxifen (ND-tam) detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical sample preparation methods for analyzing this compound in plasma or serum?
A1: The most common sample preparation techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] The choice of method depends on the required level of cleanliness and sensitivity.
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[1][3] This method is fast but may result in significant matrix effects due to residual phospholipids and other endogenous components.
-
Liquid-Liquid Extraction: This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. It offers a cleaner extract compared to PPT.[4]
-
Solid-Phase Extraction: SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. This method is effective at minimizing matrix effects but is more time-consuming and expensive.
Q2: Which ionization mode is best for this compound detection?
A2: Electrospray ionization (ESI) in the positive ion mode is the standard for detecting this compound and other tamoxifen metabolites. This is because the basic nitrogen atoms in the molecule are readily protonated, leading to a strong signal.
Q3: What are the common MRM transitions for this compound?
A3: The most frequently used Multiple Reaction Monitoring (MRM) transition for this compound is m/z 358 > 58. Other transitions may be used for confirmation or if interferences are present.
Q4: How can I minimize matrix effects in my assay?
A4: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis and can significantly impact sensitivity and reproducibility. Strategies to minimize matrix effects include:
-
Improved Sample Cleanup: Employing more rigorous sample preparation methods like SPE or LLE can significantly reduce matrix components.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization. If a SIL-IS is unavailable, a structural analog can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal to below the limit of quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on improving sensitivity.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper MS Tuning | Ensure the mass spectrometer is properly tuned for this compound. Infuse a standard solution directly into the mass spectrometer to optimize parameters such as cone voltage and collision energy. |
| Incorrect MRM Transition | Verify that the correct precursor and product ions are being monitored (typically m/z 358 > 58). |
| Inefficient Ionization | Check the composition of the mobile phase. The presence of an acid, such as formic acid (typically 0.1%), is essential for efficient protonation in positive ESI mode. Ensure the ESI source parameters (e.g., spray voltage, gas flow, temperature) are optimized. |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of this compound. |
| Poor Sample Recovery | Evaluate the efficiency of your sample preparation method. Perform recovery experiments by spiking a known amount of standard into a blank matrix and comparing the response to a neat standard. |
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. Contaminants from plastics can also be a source of interference. |
| Matrix Interferences | Improve sample cleanup by switching from protein precipitation to LLE or SPE. Optimize the chromatographic gradient to better separate the analyte from matrix components. |
| Carryover | Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Injecting a blank sample after a high-concentration sample can confirm if carryover is an issue. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | The solvent used to dissolve the final extract should be similar in composition to or weaker than the initial mobile phase to ensure good peak shape. |
| Column Degradation | Poor peak shape can indicate a deteriorating column. Try flushing the column or replacing it if performance does not improve. |
| Secondary Interactions | Interactions between the basic analyte and acidic silanols on the silica-based column can cause peak tailing. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can help. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is adapted from a validated UPLC-MS/MS method for tamoxifen and its metabolites.
-
To 100 µL of plasma, add 100 µL of water containing 1% formic acid.
-
Vortex for 30 seconds.
-
Add 100 µL of methanol and agitate for 10 minutes.
-
Add 400 µL of internal standard solution (in methanol) and vortex.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant and mix with 300 µL of water containing 0.2% formic acid and 2 mM ammonium formate.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | A typical gradient starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the analytes. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor Ion (m/z): 358, Product Ion (m/z): 58 |
| Cone Voltage | ~50 V (instrument dependent) |
| Collision Energy | ~22-36 eV (instrument dependent) |
Visualizations
References
- 1. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 4. pure.eur.nl [pure.eur.nl]
Addressing matrix effects in Desmethyltamoxifen quantification
Welcome to the technical support center for the quantification of Desmethyltamoxifen. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my this compound quantification?
A1: A matrix effect is the alteration of an analyte's response (in this case, this compound) due to the influence of other components in the sample matrix.[1][2] These co-eluting, often unidentified, components can interfere with the ionization process in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantification.
Q2: What are the common causes of matrix effects in plasma or serum samples?
A2: In biological matrices like plasma or serum, the primary culprits for matrix effects are endogenous substances such as phospholipids, proteins, salts, and metabolites. Exogenous compounds, including anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs, can also contribute significantly. Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with the analyte, causing ion suppression.
Q3: How can I determine if my assay is suffering from matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the MS ion source. A separate injection of an extracted blank matrix sample is then performed. Any dip or rise in the constant signal baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: This is a quantitative assessment and is considered the "gold standard". It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF less than 1 indicates suppression, while an MF greater than 1 indicates enhancement. According to FDA guidelines, this should be tested in at least six different lots of the biological matrix.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A4: While not strictly mandatory in all cases, using a SIL-IS (e.g., this compound-d5) is highly recommended and is the most recognized technique to correct for matrix effects. A SIL-IS is chemically identical to the analyte and will have very similar chromatographic retention and ionization behavior. Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound assay.
Issue: Poor reproducibility or accuracy in QC samples
High variability or bias in your quality control (QC) samples is a primary indicator of uncontrolled matrix effects.
Step 1: Assess the Presence and Magnitude of Matrix Effects
-
Action: Perform a quantitative post-extraction spike experiment as detailed in the protocols below.
-
Expected Outcome: The Matrix Factor (MF) should ideally be between 0.85 and 1.15, and consistent across different lots of matrix. If the MF is outside this range or highly variable, proceed to the next steps.
Step 2: Review and Optimize Sample Preparation
-
Problem: Your current sample preparation may not be adequately removing interfering matrix components. Protein precipitation (PPT) alone is often fast but can be insufficient.
-
Solution: Consider more rigorous cleanup techniques. The choice of method can significantly impact the cleanliness of the final extract.
-
Liquid-Liquid Extraction (LLE): Offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind the analyte while matrix components are washed away. This is often the most effective method for minimizing matrix effects.
-
Step 3: Optimize Chromatographic Conditions
-
Problem: Co-elution of matrix components with this compound is a direct cause of ionization interference.
-
Solution: Modify your LC method to improve the separation between your analyte and the interfering peaks.
-
Change Gradient: Adjust the mobile phase gradient to increase the resolution around the this compound peak.
-
Use a Different Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or Biphenyl column) to alter selectivity.
-
Divert Flow: Use a divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the MS source.
-
Step 4: Implement a Stable Isotope-Labeled Internal Standard
-
Problem: Even with an optimized method, some level of matrix effect may be unavoidable.
-
Solution: If you are not already using one, incorporate a SIL-IS (e.g., this compound-d5) into your workflow. The IS should be added to the samples as early as possible in the sample preparation process to account for variability in both extraction recovery and matrix effects.
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation techniques used to mitigate matrix effects. Actual values can vary based on the specific LC-MS/MS system and method conditions.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Factor (MF) | Relative Standard Deviation (RSD) (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 105% | 0.4 - 1.1 | < 15% | Fast and simple | Prone to significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 0.8 - 1.2 | < 10% | Better cleanup than PPT | More labor-intensive; solvent selection is critical |
| Solid-Phase Extraction (SPE) | 90 - 105% | 0.9 - 1.1 | < 5% | Provides the cleanest extracts | Higher cost and requires method development |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike)
This protocol determines the quantitative impact of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase solvent mixture at a known concentration (e.g., a low and a high QC concentration).
-
Set B (Post-Spike Extract): Process blank plasma/serum samples (from at least 6 different sources) through your entire sample preparation procedure. Spike this compound and SIL-IS into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spike Extract): Spike blank plasma/serum with this compound and SIL-IS before the extraction procedure. Process these samples. (This set is used for recovery calculation).
-
-
Analyze Samples: Inject all three sets onto the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100
-
IS-Normalized MF = MF_Analyte / MF_IS
An IS-Normalized MF close to 1.0 indicates the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for a robust sample cleanup.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the SIL-IS working solution and vortex. Add 200 µL of 4% phosphoric acid to acidify the sample.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid and 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound and IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. The sample is now ready for injection.
Visualizations
Troubleshooting Workflow for Matrix Effects
References
Stability of Desmethyltamoxifen in different solvent systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desmethyltamoxifen. This resource provides comprehensive guidance on the stability of this compound in various solvent systems, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound. It offers good solubility for the compound. For a stock solution, a concentration of up to 20 mg/mL in DMSO is achievable.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a desiccated environment at room temperature.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C for long-term use. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: Can I store this compound solutions at room temperature?
A4: While short-term storage at room temperature may be unavoidable during experimental procedures, prolonged storage under these conditions is not recommended. The stability of many compounds in DMSO at room temperature can decrease over time.
Q5: Are there any known degradation pathways for this compound?
A5: Like many pharmaceutical compounds, this compound can be susceptible to degradation under forced conditions such as acidic, basic, oxidative, and photolytic stress[1][2]. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Verify the concentration and purity of the new stock solution using a validated analytical method, such as HPLC-UV. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve the precipitate completely before use. If the precipitate persists, consider preparing a fresh, less concentrated stock solution. Ensure vials are sealed tightly to prevent solvent evaporation. |
| Difficulty in achieving complete dissolution in aqueous buffers. | This compound has low aqueous solubility. | For experiments in aqueous media, it is common practice to first dissolve the compound in an organic solvent like DMSO or ethanol at a higher concentration and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. |
Stability Data in Different Solvent Systems
Currently, there is limited publicly available quantitative data specifically detailing the long-term stability of this compound in various solvent systems. However, based on general knowledge of similar compounds and information from suppliers, the following guidelines are provided. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: General Stability Guidelines for this compound Solutions
| Solvent System | Storage Temperature | Expected Stability (General Guideline) | Recommendations |
| DMSO | -20°C | Good for several months to a year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | 4°C | Limited stability (days to weeks) | Not recommended for long-term storage. |
| DMSO | Room Temperature | Poor stability (hours to days) | Avoid prolonged storage at room temperature. |
| Ethanol | -20°C | Likely stable for weeks to months | Aliquot and protect from light. |
| Methanol / Acetonitrile | -20°C | Stability data is not readily available. | Use with caution for stock solutions. Best used for analytical mobile phases. |
| Aqueous Buffers | Various | Generally unstable for long periods. | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
UV chamber or light source
-
Water bath or oven
-
HPLC-UV or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an equal volume of the this compound stock solution with 3% H₂O₂. Keep at room temperature for a defined period, monitoring for degradation.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS to determine the percentage of degradation and to identify any degradation products.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway (Illustrative Example - Not Specific to this compound Stability)
The following is an illustrative example of a signaling pathway diagram created using Graphviz, as requested in the prompt. This diagram does not represent the chemical stability of this compound but demonstrates the visualization capability.
References
Cross-reactivity issues with Desmethyltamoxifen antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyltamoxifen antibodies. The following information addresses common cross-reactivity issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
N-Desmethyltamoxifen is the primary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor-positive breast cancer. While this compound is the most abundant metabolite, it is considered less therapeutically active compared to other metabolites like Endoxifen and 4-hydroxytamoxifen.[1] Accurate measurement of this compound is crucial for pharmacokinetic studies and for understanding the overall metabolic profile of Tamoxifen in patients.
Q2: What are the main cross-reactivity concerns with this compound antibodies?
The primary concern is the potential for antibodies raised against this compound to cross-react with other structurally similar Tamoxifen metabolites, particularly Tamoxifen itself, 4-hydroxytamoxifen, and Endoxifen (4-hydroxy-N-desmethyltamoxifen). This can lead to inaccurate quantification of this compound, impacting the interpretation of experimental results. The degree of cross-reactivity is dependent on the specific antibody and the immunoassay format.
Q3: How does the binding affinity of Tamoxifen and its metabolites to the estrogen receptor relate to antibody cross-reactivity?
While not a direct measure of antibody cross-reactivity, the relative binding affinities of Tamoxifen and its metabolites to the estrogen receptor can provide an indication of their structural similarities and potential for cross-reactivity in immunoassays. For instance, 4-hydroxytamoxifen exhibits a significantly higher binding affinity for the estrogen receptor compared to Tamoxifen, while this compound has a much lower affinity.[2] This suggests that an antibody specific for this compound should ideally show minimal cross-reactivity with 4-hydroxytamoxifen.
Troubleshooting Guides
Issue 1: High Background Signal in Immunoassay
High background can obscure the specific signal from this compound, leading to inaccurate results.
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding | - Increase the number and/or duration of wash steps.- Optimize the concentration of the blocking buffer (e.g., BSA or casein).- Titrate the primary and/or secondary antibody to the lowest effective concentration. |
| Contaminated reagents | - Prepare fresh buffers and reagent solutions.- Ensure proper storage of all kit components. |
| Improper plate washing | - Verify that the plate washer is functioning correctly and that all wells are being washed uniformly. |
Issue 2: Low or No Signal
A lack of signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive antibody or antigen | - Ensure proper storage and handling of antibodies and standards.- Verify the activity of the enzyme conjugate and the substrate. |
| Incorrect assay procedure | - Carefully review the entire experimental protocol for any deviations.- Confirm that all reagents were added in the correct order and at the specified volumes. |
| Insufficient incubation times or incorrect temperature | - Adhere strictly to the recommended incubation times and temperatures in the protocol. |
Issue 3: Suspected Cross-Reactivity with Other Metabolites
If you suspect that your this compound antibody is cross-reacting with other Tamoxifen metabolites, the following steps can help to investigate and mitigate the issue.
| Potential Cause | Troubleshooting Step |
| Antibody recognizes a shared epitope | - Perform a cross-reactivity assessment by testing the antibody's reactivity against purified standards of Tamoxifen, 4-hydroxytamoxifen, and Endoxifen.- If significant cross-reactivity is confirmed, consider using a more specific monoclonal antibody or a different analytical method, such as LC-MS/MS, for quantification. |
| High concentrations of interfering metabolites in the sample | - If the concentration of a cross-reacting metabolite is known to be high in the samples, sample purification or dilution may be necessary. However, dilution will also lower the concentration of this compound. |
Data Presentation
Relative Binding Affinities of Tamoxifen and its Metabolites to the Estrogen Receptor
This table summarizes the relative binding affinities of key Tamoxifen metabolites to the estrogen receptor, which can be an indicator of potential cross-reactivity.
| Compound | Relative Binding Affinity to Estrogen Receptor |
| Estradiol | 100% |
| 4-hydroxytamoxifen | ~100% (equal to estradiol)[2] |
| Tamoxifen | 2-4% (25-50 times lower than 4-hydroxytamoxifen)[2] |
| This compound | <0.04% (less than 1% of Tamoxifen's affinity) [2] |
Note: This data is based on binding to the estrogen receptor and may not directly correlate with the cross-reactivity of a specific this compound antibody.
Experimental Protocols
Protocol: Assessment of Antibody Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of a this compound antibody with related compounds using a competitive ELISA format.
1. Reagents and Materials:
- This compound antibody
- This compound standard
- Potential cross-reactants: Tamoxifen, 4-hydroxytamoxifen, Endoxifen standards
- Coating antigen (e.g., this compound-protein conjugate)
- ELISA plates
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Secondary antibody conjugated to an enzyme (e.g., HRP)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader
2. Procedure:
- Coat ELISA plate wells with the coating antigen and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the this compound standard and each potential cross-reactant.
- Add the this compound antibody to all wells, followed by the addition of either the standard or the cross-reactant dilutions.
- Incubate for 1-2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add the substrate solution and incubate in the dark until color develops.
- Stop the reaction with the stop solution.
- Read the absorbance at the appropriate wavelength.
3. Data Analysis:
- Plot a standard curve of absorbance versus the log of the this compound concentration.
- Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
- For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100%
Visualizations
Caption: Simplified metabolic pathway of Tamoxifen.
Caption: General troubleshooting workflow for immunoassays.
References
- 1. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and this compound for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Desmethyltamoxifen
This guide provides troubleshooting advice, protocols, and technical data to assist researchers in overcoming challenges associated with the poor aqueous solubility of Desmethyltamoxifen.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my this compound not dissolving in aqueous solutions like PBS or cell culture media?
A1: this compound, a major metabolite of Tamoxifen, is a hydrophobic (lipophilic) molecule.[1][2] This chemical property leads to very low solubility in water-based, or aqueous, solutions.[3] Direct dissolution in buffers like PBS or media will likely result in precipitation or an insoluble suspension. For effective use in experiments, it must first be dissolved in an appropriate organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for creating a stock solution of this compound, with a reported solubility of up to 72 mg/mL (201.4 mM).[3] Ethanol is another viable option, with a solubility of up to 36 mg/mL.[3] Methanol has also been used to prepare stock solutions at concentrations of 1 mg/mL. For maximum efficacy, always use fresh, high-purity, anhydrous-grade solvents, as absorbed moisture can reduce solubility.
Q3: My this compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium. What went wrong and how can I fix it?
A3: Precipitation upon dilution is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. The final concentration of the organic solvent (like DMSO) should also be kept to a minimum, typically below 0.5% or 0.1% v/v, as it can be toxic to cells.
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration of this compound may be too high for its solubility in the final medium. Try working with a lower final concentration.
-
Use an Intermediate Dilution Step: Instead of diluting the highly concentrated stock directly into the full volume of media, perform a serial dilution. For example, dilute the stock 1:10 in media, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Incorporate Solubilizing Agents: For higher target concentrations, consider using co-solvents or excipients in your final working solution. Formulations including PEG300, Tween-80, or cyclodextrins can significantly improve aqueous solubility.
Q4: Can I use heat or sonication to improve the dissolution of this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in an organic solvent to prepare the stock solution. However, prolonged or excessive heating should be avoided as it can degrade the compound. These methods are generally less effective for increasing solubility in the final aqueous solution and may not prevent later precipitation.
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, like this compound, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the encapsulated drug, allowing for higher concentrations in aqueous solutions without precipitation. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an example of a cyclodextrin derivative used for this purpose.
Q6: How should I store this compound solutions?
A6:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Storing this compound in aqueous buffers for more than a day is not advised due to potential precipitation and degradation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its parent compound, Tamoxifen, in various solvents. This data is compiled from chemical supplier datasheets and research articles.
| Compound | Solvent/Vehicle | Reported Solubility | Citation |
| N-Desmethyltamoxifen | DMSO | 72 mg/mL (201.4 mM) | |
| Ethanol | 36 mg/mL | ||
| Water | Insoluble | ||
| N-Desmethyltamoxifen HCl | 10% DMSO in 20% SBE-β-CD/Saline | ≥ 2.08 mg/mL | |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 in Saline | ≥ 2.08 mg/mL | ||
| Tamoxifen (Base) | DMSO | ~2 mg/mL | |
| Ethanol | ~20 mg/mL | ||
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | ||
| Tamoxifen (Citrate) | DMSO | ~2 mg/mL | |
| Ethanol | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
This protocol provides a standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (Molar Mass: 357.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 3.57 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 500 µL of high-purity, anhydrous DMSO to the tube. This will yield a final concentration of 20 mM (or 7.14 mg/mL).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store sealed aliquots at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into a cell culture medium.
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Intermediate Dilution (Recommended): a. Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube. b. Add 1 µL of the 20 mM stock solution to the medium. c. Mix immediately by gently flicking the tube or pipetting up and down. This creates a 200 µM intermediate solution.
-
Final Dilution: a. Add the desired volume of the 200 µM intermediate solution to your final volume of cell culture medium to achieve a 10 µM final concentration. For example, add 500 µL of the 200 µM solution to 9.5 mL of medium. b. Mix the final working solution gently by swirling or inverting the container.
-
Application: Use the freshly prepared working solution immediately to treat your cells. The final DMSO concentration in this example would be 0.05%.
Visual Guides and Pathways
Experimental Workflow
References
Best practices for long-term storage of Desmethyltamoxifen samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Desmethyltamoxifen samples. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and duration for long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it can be stable for up to three years. For shorter periods, storage at 2-8°C is also acceptable. It is crucial to store the solid compound in a desiccated environment to prevent moisture absorption.
Q2: What is the recommended method for storing this compound in solution?
A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. For long-term storage of these stock solutions, the following conditions are recommended:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
When preparing stock solutions, ensure the DMSO is anhydrous as it is hygroscopic and can absorb moisture from the air, which may affect the stability of the compound.
Q3: What type of containers should I use for storing this compound samples?
A3: It is recommended to use amber glass vials for storing both solid and solution samples of this compound. The amber color protects the compound from light, which can cause photodegradation.[1][2] Glass is generally preferred over plastic for long-term storage of chemical compounds as it is more inert and less likely to leach substances into the sample. Ensure the vials have a tight-fitting cap to prevent solvent evaporation and moisture entry.
Q4: Is this compound sensitive to light?
A4: Yes, this compound, similar to its parent compound tamoxifen, is sensitive to light. Exposure to light, particularly UV radiation, can lead to photodegradation, forming various photoproducts.[1][2] Therefore, it is essential to store samples in amber vials and minimize exposure to light during handling and experiments.
Q5: Can I store this compound solutions in aqueous buffers?
A5: Long-term storage of this compound in aqueous buffers is generally not recommended due to its lower stability compared to storage in anhydrous DMSO. If you need to prepare aqueous solutions for your experiments, it is best to make them fresh from a DMSO stock solution on the day of use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | The compound may have low solubility at colder temperatures. The DMSO may have absorbed water, reducing solubility. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure you are using anhydrous DMSO for preparing stock solutions. Store in small aliquots to minimize freeze-thaw cycles. |
| Difficulty dissolving solid this compound in DMSO. | The compound may require assistance to fully dissolve. | Sonication or gentle heating (to 37°C) can aid in the dissolution of this compound in DMSO. |
| Inconsistent or reduced activity of the compound in experiments. | The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or excessive freeze-thaw cycles). The stock solution concentration may be inaccurate due to solvent evaporation. | Prepare fresh stock solutions from solid compound stored under recommended conditions. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure vials are tightly sealed. Verify the concentration of your stock solution using a stability-indicating analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | This could indicate the presence of degradation products or isomers. This compound can undergo degradation through oxidation, hydrolysis, or photodegradation. | Review your storage and handling procedures to identify any potential sources of degradation. Use a validated stability-indicating HPLC method to separate and identify potential degradants. Compare your chromatogram to a freshly prepared standard. Protect samples from light during all stages of handling and analysis. |
| Color change observed in the this compound solution. | A color change, such as turning brown, can be an indication of degradation, particularly photodegradation.[1] | Discard the solution and prepare a fresh stock from solid material. Re-evaluate your storage procedures to ensure adequate protection from light. |
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions for this compound samples.
| Sample Type | Solvent | Temperature | Duration | Container | Key Considerations |
| Solid | N/A | -20°C | Up to 3 years | Amber glass vial | Store in a desiccated environment. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Amber glass vial | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Amber glass vial | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol is adapted from established methods for the analysis of tamoxifen and its metabolites and can be used to assess the stability of this compound samples.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Triethylammonium phosphate buffer (5mM, pH 3.3)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Your stored this compound sample
2. Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard solution by diluting with the mobile phase to a concentration within the expected range of your samples (e.g., 10 µg/mL).
3. Preparation of Sample Solution:
-
Thaw your stored this compound sample.
-
Dilute an aliquot of your sample with the mobile phase to achieve an expected concentration similar to the working standard.
4. HPLC Conditions:
-
Column: Hypersil Gold™ C18 (150 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Isocratic elution with a mixture of 5mM triethylammonium phosphate buffer (pH 3.3) and acetonitrile (57:43, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength of 240 nm.
-
Injection Volume: 20 µL
5. Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject your sample solution.
-
Compare the chromatogram of your sample to the standard. The appearance of new peaks or a decrease in the peak area of this compound in your sample compared to the standard indicates degradation.
-
The percentage of remaining this compound can be calculated by comparing the peak area of the sample to the peak area of the freshly prepared standard.
Visualizations
Caption: Metabolic pathway of Tamoxifen to its active metabolite, Endoxifen.
References
Technical Support Center: Validation of Analytical Methods for Desmethyltamoxifen Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the quantification of Desmethyltamoxifen.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the validation of analytical methods for this compound quantification.
| Question | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. 4. Secondary Interactions: Analyte interacting with active sites on the column packing material. 5. Instrument Issues: Problems with the injector, tubing, or detector.[1][2] | 1. Dilute the sample: Reduce the concentration of the injected sample. 2. Clean the column: Flush the column with a strong solvent or use a column cleaning kit. Implement a guard column to protect the analytical column.[2] 3. Adjust mobile phase pH: Experiment with slight adjustments to the mobile phase pH to improve peak shape.[1] 4. Use a different column: Consider a column with a different chemistry or one that is end-capped to minimize secondary interactions.[2] 5. Inspect the system: Check for blockages, leaks, or damage in the injector, tubing, and connections. |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent. 2. Fluctuating Column Temperature: Inconsistent column oven temperature. 3. Column Degradation: Loss of stationary phase over time. 4. Air Bubbles in the Pump: Air trapped in the pump heads can cause inconsistent flow rates. 5. Inconsistent Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Prepare fresh mobile phase: Ensure accurate measurement and mixing of solvents. Keep mobile phase containers covered. 2. Verify column oven temperature: Ensure the column oven is set to and maintaining the correct temperature. 3. Replace the column: If the column has been used extensively, it may need to be replaced. 4. Purge the pump: Purge the pump to remove any air bubbles. 5. Increase equilibration time: Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
| Low Sensitivity or No Signal | 1. Incorrect Mass Spectrometer Settings: Suboptimal ionization source parameters (e.g., temperature, gas flows) or incorrect mass transitions (MRM). 2. Ion Suppression/Enhancement (Matrix Effects): Co-eluting matrix components interfering with the ionization of this compound. 3. Sample Degradation: Analyte degradation during sample preparation or storage. 4. Low Extraction Recovery: Inefficient extraction of this compound from the sample matrix. 5. Detector Issues: The detector may not be functioning correctly. | 1. Optimize MS parameters: Infuse a standard solution of this compound to optimize source and analyzer parameters. Verify the correct MRM transitions are being monitored. 2. Improve sample cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. Dilute the sample if possible. 3. Assess analyte stability: Perform stability experiments to ensure the analyte is stable under the experimental conditions. 4. Optimize extraction procedure: Evaluate different extraction solvents and techniques to improve recovery. 5. Check detector performance: Consult the instrument manual for detector diagnostics. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background noise. 2. Contaminated LC System: Buildup of contaminants in the injector, tubing, or column. 3. Bleed from the Column: Stationary phase slowly eluting from the column. 4. Electronic Noise: Issues with the mass spectrometer's electronics. | 1. Use high-purity solvents: Use HPLC or LC-MS grade solvents and prepare fresh mobile phases. 2. Clean the system: Flush the entire LC system with appropriate cleaning solutions. 3. Condition the column: Properly condition a new column according to the manufacturer's instructions. If the column is old, it may need to be replaced. 4. Consult a service engineer: If electronic noise is suspected, contact the instrument manufacturer for service. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in sample collection, storage, or extraction. 2. Injector Variability: Inconsistent injection volumes. 3. Fluctuating Instrument Conditions: Unstable temperature, flow rate, or MS parameters. 4. Integration Errors: Inconsistent peak integration. | 1. Standardize procedures: Ensure all sample preparation steps are performed consistently. Use an internal standard to correct for variability. 2. Check injector performance: Perform injector precision tests. Clean or replace the injector needle and seat if necessary. 3. Monitor instrument parameters: Regularly check and record key instrument parameters to ensure they are stable. 4. Optimize integration parameters: Manually review and optimize peak integration parameters. Ensure consistent integration across all samples. |
Frequently Asked Questions (FAQs)
1. What is the most common analytical technique for this compound quantification?
The most prevalent and widely accepted technique for the quantification of this compound and other tamoxifen metabolites in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for measuring the low concentrations often found in clinical samples. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is also used, but it may require more extensive sample cleanup to avoid interferences.
2. What are the key validation parameters to assess for a this compound quantification method?
A full validation should include the assessment of:
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision (Intra- and Inter-assay): The degree of agreement among individual measurements when the procedure is applied repeatedly.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
3. What are the recommended sample preparation techniques for plasma or serum samples?
Common sample preparation techniques for the analysis of this compound in plasma or serum include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte, leading to reduced matrix effects.
4. How can I minimize matrix effects in my LC-MS/MS analysis?
To minimize matrix effects, you can:
-
Improve Sample Cleanup: Utilize more rigorous sample preparation methods like SPE to remove interfering substances.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d5) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
5. What is the metabolic pathway of Tamoxifen to this compound?
Tamoxifen is a prodrug that is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The N-demethylation of tamoxifen, which is predominantly carried out by CYP3A4 and CYP3A5, leads to the formation of N-desmethyltamoxifen. This metabolite is then further hydroxylated by CYP2D6 to form the highly active metabolite, endoxifen.
Quantitative Data Summary
Table 1: Linearity of this compound Quantification Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS | Human Plasma | 1 - 500 | > 0.99 | |
| LC-MS/MS | FFPE Tissue | 4 - 2000 (ng/g) | 0.9995 - 0.9999 | |
| LC-MS/MS | Dried Blood Spots | Not explicitly stated for this compound alone | > 0.83 (correlation to plasma) | |
| HPLC-UV | Human Plasma | Not explicitly stated for this compound alone | Not specified |
Table 2: Precision and Accuracy of this compound Quantification Methods
| Analytical Method | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| UPLC-MS/MS | Human Plasma | < 15 | < 15 | Within ±15 | |
| LC-MS/MS | FFPE Tissue | < 9 | < 9 | 81 - 106 | |
| LC-MS/MS | Dried Blood Spots | < 10.75 | < 10.75 | 94.5 - 110.3 | |
| HPLC-UV | Human Plasma | < 10.53 | < 10.53 | 93.0 - 104.2 | |
| UPLC-MS/MS | VAMS | < 15 | < 15 | Within ±15 |
Table 3: Recovery of this compound from Biological Matrices
| Analytical Method | Matrix | Extraction Method | Recovery (%) | Reference |
| LC-MS/MS | FFPE Tissue | Solid-Phase Extraction | 83 - 88 | |
| LC-MS/MS | Dried Blood Spots | Ultrasound-assisted liquid extraction | 40 - 92 | |
| UPLC-MS/MS | VAMS | Sonication-assisted extraction | > 90 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d5).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 analytical column is commonly used (e.g., Zorbax SB-C18, 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% or 0.2% formic acid in water) and an organic component (e.g., acetonitrile) is typical.
-
Flow Rate: A flow rate of 0.2 mL/min is often employed.
-
Column Temperature: The column is typically maintained at 40°C.
-
Injection Volume: 10-30 µL of the prepared sample is injected.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized on the specific mass spectrometer being used.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common analytical issues.
References
Validation & Comparative
Comparative Potency of Desmethyltamoxifen and Endoxifen: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological potency of two key tamoxifen metabolites: Desmethyltamoxifen and endoxifen. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on their binding affinity to estrogen receptors and their efficacy in inhibiting cancer cell proliferation. Detailed experimental methodologies and visual representations of key processes are included to support further research and development.
Comparative Analysis of Bioactivity
Endoxifen, a secondary metabolite of tamoxifen, demonstrates significantly greater biological activity compared to N-desmethyltamoxifen. This difference is primarily attributed to its substantially higher binding affinity for estrogen receptors (ERα and ERβ) and its potent anti-proliferative effects on estrogen-sensitive breast cancer cells.
Data Summary
The following table summarizes the key quantitative data comparing the potency of this compound and endoxifen.
| Parameter | This compound | Endoxifen | Reference Compound (Estradiol) | Notes |
| Relative Binding Affinity (RBA) for ERα | < 0.1% - 2.4% | 12.1% - 181% | 100% | Endoxifen's affinity is significantly higher, though reported values vary across studies.[1][2] |
| Relative Binding Affinity (RBA) for ERβ | Data not readily available | 4.75% | 100% | [1] |
| IC50 for MCF-7 Cell Proliferation Inhibition (in the presence of Estradiol) | Data not readily available | ~500 nM | - | One study reported an IC50 of 500 nM in the presence of 1nM estradiol.[3] |
| IC50 for MCF-7 Cell Proliferation Inhibition (in the absence of Estradiol) | Data not readily available | ~100 nM | - | One study reported an IC50 of 100 nM in estradiol-deprived conditions.[3] |
Note: The potency of endoxifen is often compared to 4-hydroxytamoxifen, another active metabolite of tamoxifen. Studies suggest that endoxifen and 4-hydroxytamoxifen have similar potencies in terms of estrogen receptor binding and inhibition of estradiol-induced cell proliferation. However, some research indicates that endoxifen may require a higher concentration to achieve the same level of cell proliferation inhibition as 4-hydroxytamoxifen. This compound consistently shows very low affinity for the estrogen receptor.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and endoxifen involves interaction with the estrogen receptor, a key regulator of cell growth and proliferation in hormone-sensitive tissues. Endoxifen, due to its high affinity, acts as a potent antagonist of the estrogen receptor, thereby inhibiting the downstream signaling pathways that promote tumor growth. While both are metabolites of tamoxifen, their metabolic generation and subsequent interaction with the estrogen receptor are crucial determinants of their therapeutic efficacy.
Metabolic pathway of tamoxifen to its active metabolites.
The following diagrams illustrate the generalized workflows for key experiments used to determine the potency of these compounds.
Workflow for a competitive estrogen receptor binding assay.
Workflow for an MCF-7 cell proliferation assay.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the relative binding affinities of test compounds for the estrogen receptor.
-
Preparation of Uterine Cytosol:
-
Uteri are obtained from ovariectomized rats (7-10 days post-ovariectomy).
-
The tissue is homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 2,500 x g) to remove the nuclear fraction.
-
The resulting supernatant is then ultracentrifuged (e.g., 105,000 x g) to obtain the cytosol containing the estrogen receptors.
-
-
Competitive Binding Assay:
-
A constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of radiolabeled 17β-estradiol ([³H]-E₂) (e.g., 0.5-1.0 nM) are incubated in assay tubes.
-
Increasing concentrations of the unlabeled competitor compounds (this compound, endoxifen) are added to the tubes.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal, which adsorbs the free [³H]-E₂.
-
The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
A competitive binding curve is generated by plotting the total [³H]-E₂ binding against the log concentration of the competitor.
-
The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the maximum [³H]-E₂ binding, is determined from this curve.
-
The relative binding affinity (RBA) is then calculated relative to the binding affinity of unlabeled 17β-estradiol.
-
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of compounds on the proliferation of the estrogen receptor-positive MCF-7 human breast cancer cell line.
-
Cell Culture and Seeding:
-
MCF-7 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% Fetal Bovine Serum).
-
Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
-
Compound Treatment:
-
The cell culture medium is replaced with a medium containing various concentrations of the test compounds (this compound, endoxifen). For anti-estrogenic activity assessment, a constant concentration of 17β-estradiol is also added.
-
The cells are incubated with the compounds for a period of 4 to 6 days.
-
-
MTT Assay:
-
Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells.
-
The IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
-
Conclusion
The experimental evidence strongly indicates that endoxifen is a significantly more potent metabolite of tamoxifen than this compound. Its high affinity for the estrogen receptor and its robust inhibition of estrogen-dependent cell proliferation underscore its critical role in the therapeutic effects of tamoxifen. In contrast, this compound exhibits negligible affinity for the estrogen receptor, suggesting a minimal contribution to the anti-estrogenic activity of the parent drug. These findings are crucial for the ongoing development of novel endocrine therapies and for personalizing treatment strategies for patients with estrogen receptor-positive cancers.
References
- 1. Endoxifen - Wikipedia [en.wikipedia.org]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and this compound for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of Desmethyltamoxifen In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-proliferative effects of Desmethyltamoxifen against its parent drug, Tamoxifen, and its other key metabolites, 4-hydroxytamoxifen and Endoxifen. The data presented is intended to assist researchers in designing and interpreting experiments aimed at evaluating the efficacy of these compounds in estrogen receptor-positive (ER+) breast cancer cell lines.
Comparative Anti-proliferative Activity
The anti-proliferative activities of Tamoxifen and its metabolites are primarily mediated through their competitive antagonism of the estrogen receptor alpha (ERα). However, the potency of these compounds varies significantly. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound in the ER+ human breast cancer cell line, MCF-7, as determined by a cell proliferation assay. Lower IC50 values indicate greater potency.
| Compound | Average IC50 (nM)[1] | Relative Potency (compared to Tamoxifen) |
| Tamoxifen | 127.3 | 1 |
| This compound | 364 | 0.35 |
| 4-hydroxytamoxifen | 9.7 | 13.1 |
| Endoxifen | 4.3 | 29.6 |
Data derived from a study by de Vries Schultink et al. (2017), where MCF-7 cells were treated with the compounds for a specified period, and cell proliferation was measured. The IC50 values represent the concentration of the drug that inhibits cell proliferation by 50%.
As the data indicates, this compound is a less potent inhibitor of MCF-7 cell proliferation compared to Tamoxifen. In contrast, 4-hydroxytamoxifen and Endoxifen are significantly more potent, with Endoxifen being the most active metabolite in this in vitro setting.
Experimental Protocols
To aid in the replication and validation of these findings, detailed protocols for two standard in vitro anti-proliferative assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound, Tamoxifen, 4-hydroxytamoxifen, Endoxifen (and vehicle control, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the other test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value for each compound.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered a gold-standard for determining cytotoxicity.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound, Tamoxifen, 4-hydroxytamoxifen, Endoxifen (and vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of MCF-7 cells.
-
Seed a low, known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate containing complete growth medium. The exact number will depend on the plating efficiency of the cell line.
-
Allow the cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and the other test compounds for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Fixing and Staining:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixing solution and incubating for 10-15 minutes.
-
Remove the fixing solution and stain the colonies with the crystal violet solution for 10-20 minutes.
-
-
Colony Counting:
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) of the control cells: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the surviving fraction against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of Tamoxifen, the mechanism of action of its active metabolites on the estrogen receptor signaling pathway, and a typical experimental workflow for evaluating anti-proliferative effects.
References
A Comparative Guide to the Quantification of Desmethyltamoxifen: Cross-Validation of HPLC and LC-MS/MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Desmethyltamoxifen, a primary active metabolite of Tamoxifen. The objective is to offer a detailed overview of the performance, protocols, and logical workflow of cross-validating these two critical analytical techniques in a research and drug development setting.
Data Presentation: A Side-by-Side Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data comparing HPLC and LC-MS/MS for the analysis of this compound and other Tamoxifen metabolites.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity Range | 0.75 - 8.5 ng/mL[1] | 1 - 500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.48 ng/mL | ~0.5 ng/mL[2] |
| Accuracy | 93.0 - 104.2%[1] | 86 - 103%[3] |
| Precision (CV%) | < 10.53% | Intra-assay: 0.2 - 8.4%, Inter-assay: 0.6 - 6.3% |
| Mean Concentration (in 40 samples) | 184 ng/mL (SD: 81 ng/mL) | 181 ng/mL (SD: 69 ng/mL) |
Experimental Workflow for Cross-Validation
The following diagram outlines the logical steps involved in a cross-validation study to compare HPLC and LC-MS/MS results for this compound.
References
- 1. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of Tamoxifen and its Major Metabolite, N-desmethyltamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the selective estrogen receptor modulator (SERM) tamoxifen and its primary metabolite, N-desmethyltamoxifen. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Introduction
Tamoxifen is a widely prescribed medication for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. It functions as a prodrug, undergoing extensive metabolism in the liver by cytochrome P450 (CYP) enzymes to form several active metabolites. The most abundant of these is N-desmethyltamoxifen. While often considered a less active metabolite in terms of anti-estrogenic effects compared to others like 4-hydroxytamoxifen and endoxifen, N-desmethyltamoxifen exhibits its own distinct biological activities and plays a crucial role as a precursor to the highly potent metabolite, endoxifen. This guide will objectively compare the known biological activities of tamoxifen and N-desmethyltamoxifen, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative parameters comparing the biological activities of tamoxifen and N-desmethyltamoxifen.
| Parameter | Tamoxifen | N-desmethyltamoxifen | References |
| Relative Binding Affinity for Estrogen Receptor (ERα) | 2.8% (relative to estradiol) | 2.4% (relative to estradiol) | [1] |
| IC50 for ER-positive Breast Cancer Cell (MCF-7) Proliferation Inhibition | ~106 - 188 nM | ~189 - 573 nM | [2] |
| Protein Kinase C (PKC) Inhibition | IC50 ≈ 100 µM (for Ca2+ and phospholipid-activated PKC) | Reported to be a ten-fold more potent inhibitor than tamoxifen. | [3][4][5] |
| Reversal of Multidrug Resistance (MDR) | Active in reversing P-glycoprotein mediated MDR. | As active as tamoxifen in restoring sensitivity to daunorubicin in vitro. | |
| Typical Steady-State Plasma Concentration (20 mg/day) | ~122 ng/mL | ~353 ng/mL |
Metabolic Pathway
Tamoxifen is metabolized to N-desmethyltamoxifen primarily by the CYP3A4 and CYP3A5 enzymes. N-desmethyltamoxifen is then further metabolized by CYP2D6 to the highly active metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen).
References
A Head-to-Head Comparison of Desmethyltamoxifen and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Desmethyltamoxifen and other prominent Selective Estrogen Receptor Modulators (SERMs). We will delve into their binding affinities, cellular efficacies, and the nuanced signaling pathways they modulate, supported by detailed experimental protocols.
Introduction to this compound and its Metabolites in the SERM Landscape
Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, is a prodrug that undergoes extensive metabolism to exert its therapeutic effects. A major metabolite in this pathway is N-desmethyltamoxifen. However, N-desmethyltamoxifen itself has a relatively low affinity for the estrogen receptor[1]. It is further metabolized by the enzyme CYP2D6 to form 4-hydroxy-N-desmethyltamoxifen, more commonly known as endoxifen. Endoxifen is considered one of the most clinically significant metabolites of tamoxifen due to its high binding affinity for the estrogen receptor, which is comparable to that of 4-hydroxytamoxifen (4-OHT), another potent tamoxifen metabolite[2][3]. This guide will, therefore, consider the activity of both N-desmethyltamoxifen and its more active metabolite, endoxifen, in comparison to other well-established SERMs like tamoxifen, 4-hydroxytamoxifen, and raloxifene.
Quantitative Comparison of SERM Performance
The following tables summarize the key performance metrics of this compound and other SERMs based on available experimental data.
Table 1: Estrogen Receptor Binding Affinity
The binding affinity of a SERM for the estrogen receptor is a critical determinant of its potency. The data below, presented as relative binding affinity (RBA) and IC50/Ki values, are compiled from multiple studies. Direct comparison should be made with caution due to inter-study variability in experimental conditions.
| Compound | Receptor | Relative Binding Affinity (Estradiol = 100%) | IC50 / Ki (nM) | Reference(s) |
| N-desmethyltamoxifen | ER | 2.4% | - | [1] |
| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | ER | ~181% (100-fold > Tamoxifen) | - | [3] |
| 4-Hydroxytamoxifen (4-OHT) | ER | ~181% (25-50-fold > Tamoxifen) | IC50 = 19,350 (24h in MCF-7) | |
| Tamoxifen | ER | 2.8% | IC50 = 4,506 (µg/mL) in MCF-7 | |
| Raloxifene | ER | Similar to Estradiol | - |
Note: A lower IC50/Ki value indicates a higher binding affinity.
Table 2: In Vitro Efficacy - Antiproliferative Activity in MCF-7 Breast Cancer Cells
The efficacy of SERMs is often assessed by their ability to inhibit the proliferation of ER+ breast cancer cells, such as the MCF-7 cell line. The half-maximal inhibitory concentration (IC50) is a common metric for this activity.
| Compound | IC50 in MCF-7 cells (µM) | Experimental Conditions | Reference(s) |
| Endoxifen | ~10-fold higher than 4-OHT | - | |
| 4-Hydroxytamoxifen (4-OHT) | 19.35 | 24-hour incubation | |
| Tamoxifen | ~12.1 (converted from 4.506 µg/mL) | - | |
| Raloxifene | - | - | - |
Note: A lower IC50 value indicates greater potency in inhibiting cell proliferation. Data is compiled from different studies and direct comparison should be made with caution.
Signaling Pathways and Mechanisms of Action
The tissue-specific agonist and antagonist effects of SERMs are determined by the conformational changes they induce in the estrogen receptor upon binding. These different conformations lead to the recruitment of distinct sets of co-regulator proteins (co-activators and co-repressors), which in turn modulate the transcription of target genes.
Caption: Tamoxifen metabolism and the antagonistic signaling pathway of SERMs in breast cancer cells.
In breast tissue, both tamoxifen's active metabolites and raloxifene act as ER antagonists. They induce a conformational change in the ER that promotes the recruitment of co-repressors like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors). This complex then binds to Estrogen Response Elements (EREs) on the DNA, leading to the repression of estrogen-responsive genes and subsequent inhibition of cell proliferation.
In contrast, in uterine tissue, tamoxifen acts as a partial agonist by recruiting co-activators such as SRC-1 (Steroid Receptor Coactivator-1), which leads to an increased risk of uterine hyperplasia and cancer. Raloxifene, however, maintains its antagonist profile in the uterus, a key difference in their side effect profiles.
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor
This assay is used to determine the binding affinity of a test compound for the estrogen receptor.
Caption: Workflow for a competitive radioligand binding assay to determine SERM affinity for the ER.
Methodology:
-
Receptor Preparation: A source of estrogen receptors, such as cytosol from rat uteri or purified recombinant human ERα or ERβ, is prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of the unlabeled test compound (the SERM).
-
Separation: After incubation, the unbound radioligand is separated from the receptor-bound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The radioactivity of the receptor-bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen is determined as the IC50 value. The inhibitory constant (Ki) can then be calculated to represent the binding affinity of the test compound.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of SERMs on the metabolic activity and proliferation of cancer cells.
Caption: Workflow for the MTT assay to determine the antiproliferative effects of SERMs.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the SERMs to be tested.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the SERM that inhibits cell proliferation by 50%, is then calculated.
Quantitative Real-Time PCR (qPCR) for Progesterone Receptor (PR) mRNA Expression
This technique is used to quantify the expression of estrogen-responsive genes, such as the progesterone receptor, to assess the antagonistic effect of SERMs.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with the SERMs of interest for a specified period.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the progesterone receptor gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the progesterone receptor mRNA is calculated after normalization to the expression of the reference gene. A decrease in PR mRNA expression in the presence of an estrogen stimulus indicates an antagonistic effect of the SERM.
Comparative Side Effect Profiles: Tamoxifen vs. Raloxifene
The clinical utility of SERMs is also defined by their side effect profiles, which arise from their tissue-specific agonist and antagonist activities.
| Side Effect | Tamoxifen | Raloxifene | Reference(s) |
| Uterine (Endometrial) Cancer | Increased risk | No increased risk | |
| Venous Thromboembolism (VTE) | Increased risk | Increased risk (lower than tamoxifen) | |
| Hot Flashes | Common | Common | |
| Vaginal Discharge | Common | Less common than tamoxifen | |
| Bone Health (Osteoporosis) | Agonist effect (protective) | Agonist effect (protective) |
Conclusion
The comparative analysis of this compound and other SERMs reveals a complex interplay of metabolism, receptor binding, and differential co-regulator recruitment that dictates their therapeutic efficacy and side effect profiles. While N-desmethyltamoxifen itself is a weak antiestrogen, its metabolite, endoxifen, is a potent antagonist of the estrogen receptor, with a binding affinity and in vitro activity comparable to 4-hydroxytamoxifen. The choice of a particular SERM for therapeutic development or clinical application must consider not only its potency in targeting breast cancer cells but also its tissue-specific effects that contribute to its overall safety profile. The experimental protocols detailed in this guide provide a foundation for the continued investigation and development of novel SERMs with improved therapeutic indices.
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and this compound for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Complexity of Tamoxifen's Action: A Comparative Guide to its Metabolite, Desmethyltamoxifen
For researchers, scientists, and drug development professionals, a nuanced understanding of the metabolic activation and diverse mechanisms of action of selective estrogen receptor modulators (SERMs) is paramount. This guide provides a detailed comparison of Desmethyltamoxifen, a primary metabolite of the widely prescribed breast cancer drug Tamoxifen, with its parent compound and other key active metabolites, 4-hydroxytamoxifen and Endoxifen. By presenting key experimental data, detailed methodologies, and visual signaling pathways, this guide aims to facilitate the replication of published findings and foster further research into the intricate pharmacology of these compounds.
Tamoxifen is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[1] While Tamoxifen itself possesses antiestrogenic properties, its metabolites, particularly 4-hydroxytamoxifen and Endoxifen, exhibit significantly higher potency in blocking the estrogen receptor (ER).[2][3] this compound, the major initial metabolite of Tamoxifen, plays a crucial role as a precursor to the more active Endoxifen and also possesses its own distinct biological activities.[1][4] This guide will dissect the metabolic pathways, compare the binding affinities and potencies of these compounds, and explore their downstream signaling effects, including both estrogen receptor-dependent and -independent mechanisms.
Comparative Analysis of Tamoxifen and its Metabolites
The therapeutic efficacy of Tamoxifen is not solely attributable to the parent drug but rather to the collective action of its various metabolites. Understanding the relative concentrations, receptor affinities, and specific mechanisms of each metabolite is critical for a comprehensive view of Tamoxifen's pharmacology.
| Compound | Typical Steady-State Plasma Concentration (20 mg/day Tamoxifen) | Relative Binding Affinity for Estrogen Receptor (Estradiol = 100%) | Primary Mechanism(s) of Action |
| Tamoxifen | 10.8 - 24.4 ng/mL | 2.8% | Prodrug, weak ER antagonist |
| This compound | 1.2-1.8 times greater than Tamoxifen | 2.4% | Precursor to Endoxifen, Protein Kinase C (PKC) inhibitor, regulator of ceramide metabolism |
| 4-Hydroxytamoxifen | 2-18% of parent drug concentrations | 181% | Potent ER antagonist |
| Endoxifen | Varies widely (10-180 nM) depending on CYP2D6 metabolism | 181% | Potent ER antagonist, induces ER degradation |
Metabolic Activation Pathway
The conversion of Tamoxifen to its more active metabolites is a multi-step process primarily mediated by CYP enzymes. The two main pathways are N-demethylation and 4-hydroxylation.
N-demethylation of Tamoxifen by CYP3A4 and CYP3A5 is the major metabolic route, leading to the formation of N-Desmethyltamoxifen. A smaller fraction of Tamoxifen is directly hydroxylated by CYP2D6 to form 4-hydroxytamoxifen. Subsequently, N-Desmethyltamoxifen is hydroxylated by CYP2D6 to yield Endoxifen, which is considered the most clinically relevant active metabolite due to its high potency and significant plasma concentrations. 4-hydroxytamoxifen can also be converted to Endoxifen by CYP3A4.
Mechanism of Action: A Deeper Dive
While the primary anti-cancer effect of Tamoxifen's active metabolites is mediated through competitive inhibition of the estrogen receptor, emerging evidence points to additional, ER-independent mechanisms, particularly for this compound.
Both 4-hydroxytamoxifen and Endoxifen are potent antagonists of the estrogen receptor. They competitively bind to ERα and ERβ, inducing a conformational change in the receptor that prevents the binding of estradiol and subsequent transcription of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive breast cancer cells. Interestingly, at high concentrations, Endoxifen has been shown to induce the degradation of the ERα protein via the proteasome pathway, a mechanism not observed with Tamoxifen, this compound, or 4-hydroxytamoxifen, which tend to stabilize the receptor.
While this compound has a significantly lower affinity for the estrogen receptor compared to 4-hydroxytamoxifen and Endoxifen, it exhibits potent biological activity through alternative pathways. Published research has highlighted its role as a powerful inhibitor of Protein Kinase C (PKC), an enzyme family involved in various cellular processes, including proliferation and apoptosis. This compound is reportedly a ten-fold more potent PKC inhibitor than Tamoxifen itself. Furthermore, it has been shown to regulate ceramide metabolism, which can influence cell fate decisions such as apoptosis.
Experimental Protocols
To facilitate the replication of these findings, the following are outlines of key experimental methodologies.
This assay is fundamental for determining the binding affinity of this compound and other compounds to the estrogen receptor.
-
Objective: To determine the relative binding affinity (RBA) of test compounds for the estrogen receptor compared to estradiol.
-
Materials:
-
Tritiated estradiol ([³H]E₂)
-
Unlabeled estradiol
-
Test compounds (Tamoxifen, this compound, 4-hydroxytamoxifen, Endoxifen)
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Scintillation cocktail and counter
-
-
Procedure:
-
A constant concentration of [³H]E₂ and the estrogen receptor preparation are incubated with increasing concentrations of the unlabeled test compounds.
-
The reaction is incubated to equilibrium.
-
Bound and free [³H]E₂ are separated (e.g., by dextran-coated charcoal).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀) is determined.
-
The RBA is calculated as (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.
-
This assay assesses the anti-proliferative effects of the compounds on an estrogen-receptor-positive breast cancer cell line.
-
Objective: To measure the dose-dependent inhibition of estrogen-stimulated cell growth by the test compounds.
-
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Estradiol (E₂)
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
-
Procedure:
-
MCF-7 cells are plated in a 96-well plate and allowed to attach.
-
The medium is replaced with medium containing charcoal-stripped FBS.
-
Cells are treated with a constant concentration of E₂ to stimulate growth, along with a range of concentrations of the test compounds.
-
Cells are incubated for a specified period (e.g., 5-7 days).
-
Cell proliferation is quantified using a suitable reagent and a plate reader.
-
The concentration of the test compound that causes 50% inhibition of E₂-stimulated growth (IC₅₀) is determined.
-
This assay is used to evaluate the direct inhibitory effect of this compound on PKC activity.
-
Objective: To determine the IC₅₀ of this compound for PKC.
-
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., a specific peptide)
-
[γ-³²P]ATP
-
Test compound (this compound)
-
Assay buffer
-
Phosphocellulose paper or other means to separate phosphorylated substrate
-
-
Procedure:
-
The PKC enzyme is incubated with its substrate and [γ-³²P]ATP in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP.
-
The amount of incorporated radioactivity is measured.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Conclusion
The mechanism of action of Tamoxifen is a complex interplay between the parent drug and its various metabolites. While 4-hydroxytamoxifen and Endoxifen are the primary mediators of the potent antiestrogenic effects through high-affinity binding to the estrogen receptor, this compound emerges as a significant metabolite with a dual role. It serves as a crucial intermediate in the formation of Endoxifen and concurrently exerts its own biological effects through ER-independent pathways, such as the inhibition of Protein Kinase C and the regulation of ceramide metabolism. A thorough understanding of these multifaceted mechanisms is essential for the development of more effective and targeted therapies for hormone-responsive cancers. This guide provides a foundational framework for researchers to replicate and build upon the existing body of knowledge surrounding the intricate pharmacology of this compound.
References
Unraveling Desmethyltamoxifen Levels: A Comparative Analysis Across Diverse Patient Populations
For researchers, scientists, and drug development professionals, understanding the metabolic landscape of tamoxifen is paramount for optimizing breast cancer therapy. A key metabolite, N-desmethyltamoxifen, exhibits significant variability in plasma concentrations across different patient populations, influencing both therapeutic efficacy and potential side effects. This guide provides a comprehensive comparative analysis of desmethyltamoxifen levels, supported by experimental data and detailed methodologies, to aid in the ongoing development of personalized medicine strategies.
Comparative Analysis of this compound Plasma Concentrations
The concentration of N-desmethyltamoxifen, a primary metabolite of tamoxifen, is subject to substantial inter-individual variation. This variability is influenced by a confluence of factors including genetic polymorphisms in drug-metabolizing enzymes, patient demographics, and co-administered medications. The following table summarizes quantitative data on this compound levels from various studies, offering a comparative overview across different patient cohorts.
| Patient Population | N | This compound Concentration (ng/mL) | Key Influencing Factors | Reference |
| Breast Cancer Patients (Mixed Population) | 110 | Median: 124.83 (IQR: 86.81-204.80) | General variability | [1] |
| Breast Cancer Patients (Mixed Population) | 40 | Mean (SD): 181 (69) | General variability | [2] |
| Postmenopausal Breast Cancer Patients | 6 | Increased tenfold from baseline after 21 days of 10 mg b.i.d. | Duration of therapy | [3] |
| Breast Cancer Patients on 20 mg/day Tamoxifen | - | Mean: 353 (Range: 152-706) | Standard dosage | [4] |
| Breast Cancer Patients on 10 mg b.i.d. Tamoxifen | - | Mean: 336 (Range: 148-654) | Standard dosage | [4] |
| Premenopausal Breast Cancer Patients | 587 | Varies by ethnicity and CYP2D6 genotype | Ethnicity, CYP2D6 genotype | |
| Postmenopausal Breast Cancer Patients | - | Mean: 843.88 | Menopausal status | |
| Premenopausal Breast Cancer Patients | - | Mean: 485.16 | Menopausal status | |
| Breast Cancer Patients (Korean) | 281 | Mean: 230 | Ethnicity | |
| Breast Cancer Patients with varying CYP2D6 genotypes | 158 | Levels influenced by CYP2D610/10 genotype | CYP2D6 genotype |
The Metabolic Journey of Tamoxifen
Tamoxifen, a prodrug, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The resulting metabolites, including N-desmethyltamoxifen and the highly active endoxifen, are crucial for its therapeutic effect. The conversion of tamoxifen to N-desmethyltamoxifen is mainly catalyzed by CYP3A4 and CYP3A5, accounting for a significant portion of tamoxifen's metabolism. This initial metabolite is then further metabolized to other active and inactive compounds. Understanding this pathway is fundamental to interpreting the variability in metabolite levels.
Experimental Protocols for Quantification
The accurate measurement of this compound and other tamoxifen metabolites in biological matrices is critical for clinical and research applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation
A crucial first step in the analytical workflow is the extraction of the analytes from the plasma or serum matrix. This typically involves:
-
Protein Precipitation: This method uses organic solvents like acetonitrile or methanol to denature and precipitate plasma proteins, releasing the drug and its metabolites into the supernatant.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For tamoxifen and its metabolites, a common approach involves extraction with a non-polar solvent like hexane, sometimes with the addition of a small amount of a more polar solvent such as butanol or isopropanol.
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively adsorb the analytes of interest, which are then eluted with an appropriate solvent.
Chromatographic Separation and Detection
Following extraction, the samples are analyzed using either HPLC or LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC): The extracted sample is injected into a column packed with a stationary phase (commonly C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is then pumped through the column to separate the different compounds. Detection is often achieved using a UV or fluorescence detector. For fluorescence detection, a post-column photochemical reaction can be used to convert the non-fluorescent tamoxifen and its metabolites into fluorescent phenanthrene derivatives.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. After chromatographic separation, the analytes are ionized (e.g., by electrospray ionization) and detected based on their mass-to-charge ratio. This method allows for the simultaneous quantification of multiple metabolites with high accuracy and precision.
The following diagram illustrates a generalized workflow for the quantification of this compound.
References
- 1. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]
- 3. Clinical pharmacology of tamoxifen and N-desmethyltamoxifen in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
In Vivo Efficacy of Desmethyltamoxifen vs. Tamoxifen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of Desmethyltamoxifen and its parent compound, Tamoxifen. While direct head-to-head in vivo anti-tumor efficacy studies are limited due to the research focus on more potent metabolites, this document synthesizes the available experimental data on their pharmacokinetics, receptor affinity, and metabolic pathways to offer a comparative overview for research and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of Tamoxifen and its primary metabolite, N-desmethyltamoxifen.
Table 1: Comparative Pharmacokinetics and Estrogen Receptor Affinity
| Parameter | Tamoxifen | This compound | Key Findings |
| Primary Metabolizing Enzyme | CYP3A4/5, CYP2D6[1] | - (Product of Tamoxifen metabolism) | N-desmethylation by CYP3A4/5 is a major metabolic pathway for Tamoxifen, accounting for approximately 92% of its metabolism[1]. |
| Typical Plasma Concentrations (Human) | ~129 ng/mL[2] | ~240 ng/mL[2] | N-desmethyltamoxifen consistently shows higher steady-state plasma concentrations than the parent drug[2]. |
| Plasma Half-life (Human) | 5-7 days | ~14 days | This compound has a significantly longer half-life than Tamoxifen. |
| Estrogen Receptor (ER) Binding Affinity (Relative to Estradiol = 100%) | 2.8% | 2.4% | Both compounds have substantially lower ER affinity than estradiol and other Tamoxifen metabolites like 4-hydroxytamoxifen and endoxifen. |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Compound | IC50 (Concentration for 50% inhibition) | Source |
| Breast Cancer Cell Lines | Tamoxifen | Micromolar range | |
| Breast Cancer Cell Lines | N-desmethyltamoxifen | Micromolar range |
Experimental Protocols
While direct in vivo efficacy studies for this compound are not prevalent, the following protocol outlines a standard methodology for evaluating the anti-tumor activity of a compound like Tamoxifen in a human breast cancer xenograft model. This can serve as a template for designing future studies.
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound (e.g., Tamoxifen or this compound) in an estrogen-dependent breast cancer xenograft model.
Materials:
-
Animal Model: Ovariectomized female athymic nude mice (4-6 weeks old).
-
Cell Line: Estrogen-receptor positive (ER+) human breast cancer cell line (e.g., MCF-7).
-
Hormone Supplementation: 17β-estradiol pellets (to stimulate tumor growth).
-
Test Compounds: Tamoxifen, this compound.
-
Vehicle: Appropriate vehicle for compound administration (e.g., corn oil).
-
Calipers: For tumor measurement.
Procedure:
-
Cell Culture: MCF-7 cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation: A suspension of MCF-7 cells is subcutaneously injected into the flank of each mouse.
-
Hormone Stimulation: A 17β-estradiol pellet is implanted subcutaneously to support initial tumor growth.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment groups:
-
Vehicle control
-
Tamoxifen (e.g., 20 mg/kg, daily oral gavage)
-
This compound (dose to be determined based on pharmacokinetic data)
-
-
Treatment Administration: The compounds are administered daily via the chosen route (e.g., oral gavage, subcutaneous injection) for a specified duration (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition. Tumor volumes are measured throughout the study.
-
Secondary: Body weight of the animals (to monitor toxicity), and at the end of the study, tumors can be excised, weighed, and processed for biomarker analysis (e.g., ER expression, proliferation markers like Ki-67).
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare the mean tumor volumes between the treatment and control groups.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of Tamoxifen to its major metabolites.
Experimental Workflow
Caption: Standard workflow for in vivo anti-tumor efficacy studies.
Discussion and Conclusion
The available data indicate that while N-desmethyltamoxifen is a major and long-lasting metabolite of Tamoxifen, its affinity for the estrogen receptor is comparable to that of Tamoxifen itself and significantly lower than other metabolites like 4-hydroxytamoxifen and endoxifen. This has led to the widely held view that N-desmethyltamoxifen's direct contribution to the anti-estrogenic and anti-tumor effects of Tamoxifen therapy is likely minor compared to these more potent metabolites.
The research community has consequently focused on 4-hydroxytamoxifen and endoxifen as the primary active forms of Tamoxifen. This is evidenced by the scarcity of in vivo studies designed to specifically evaluate the anti-tumor efficacy of N-desmethyltamoxifen as a standalone agent.
References
A Comparative Analysis of Desmethyltamoxifen Metabolism by Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of Desmethyltamoxifen (N-desmethyltamoxifen), a primary metabolite of the breast cancer drug Tamoxifen, by various cytochrome P450 (CYP) enzymes. Understanding the specific roles and efficiencies of these enzymes in the biotransformation of this compound is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
Executive Summary
The metabolism of this compound is a crucial step in the bioactivation of Tamoxifen, leading to the formation of the highly potent anti-estrogenic metabolite, Endoxifen. This conversion is predominantly catalyzed by the polymorphic enzyme CYP2D6 , making it a key determinant of Tamoxifen's therapeutic efficacy. While other enzymes, notably from the CYP3A subfamily (CYP3A4 and CYP3A5) , are involved in the initial formation of this compound from Tamoxifen, their direct role in the subsequent metabolism of this compound appears to be less significant compared to CYP2D6. This guide summarizes the available quantitative data on the kinetics of this compound metabolism by various CYP enzymes and outlines the experimental protocols used to derive this data.
Data Presentation: Kinetic Parameters of this compound Metabolism
The following table summarizes the kinetic parameters for the 4-hydroxylation of N-desmethyltamoxifen to Endoxifen by the wild-type CYP2D6.1 enzyme. Data for other CYP enzymes in the direct metabolism of this compound is limited in the current literature.
| CYP Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP2D6.1 (Wild-type) | N-desmethyltamoxifen | Endoxifen (4-hydroxy-N-desmethyltamoxifen) | Data not explicitly provided in the search results | Data not explicitly provided in the search results | Reference value for comparison of variants[1] |
Note: A comprehensive in vitro analysis of 50 allelic variants of CYP2D6 has been performed, characterizing their enzymatic activities using N-desmethyltamoxifen as a substrate. While the study determined Km, Vmax, and intrinsic clearance for 20 of these variants, the specific values for the wild-type CYP2D6.1 were not detailed in the provided search results. The study did indicate that eight variants showed decreased intrinsic clearance of less than 50% compared to CYP2D6.1. For 30 other variants, the kinetic parameters could not be determined due to low metabolite production.[1]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro studies utilizing recombinant human CYP enzymes and human liver microsomes. Below are generalized methodologies based on the available literature.
Recombinant Human CYP Enzyme Assays
This method allows for the assessment of the metabolic activity of individual CYP isoforms.
-
Enzyme Source: Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a host system, such as insect cells (e.g., baculovirus-infected insect cells) or bacterial membranes (e.g., E. coli).[2]
-
Incubation: The recombinant enzymes are incubated with varying concentrations of this compound in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
Cofactor: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solvent, such as acetonitrile or methanol.
-
Analysis: The formation of the metabolite (Endoxifen) is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[3][4]
-
Kinetic Analysis: Michaelis-Menten kinetics are used to determine the Km and Vmax values by plotting the rate of metabolite formation against the substrate concentration.
Human Liver Microsome (HLM) Assays
HLMs contain a mixture of CYP enzymes and provide a more physiologically relevant in vitro model.
-
Microsome Source: Pooled human liver microsomes from multiple donors to average out inter-individual variability.
-
Incubation: Similar to the recombinant enzyme assays, HLMs are incubated with this compound and an NADPH-generating system.
-
Inhibitor Studies: To determine the contribution of specific CYP enzymes, selective chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) are included in the incubation mixture. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
Analysis and Kinetics: The analytical and kinetic analysis methods are the same as those used for the recombinant enzyme assays.
Mandatory Visualization
Metabolic Pathway of this compound
Caption: Metabolic conversion of Tamoxifen to Endoxifen.
Experimental Workflow for CYP Enzyme Kinetic Analysis
References
- 1. Functional characterization of wild-type and 49 CYP2D6 allelic variants for N-desmethyltamoxifen 4-hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Desmethyltamoxifen
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Desmethyltamoxifen, a major metabolite of Tamoxifen.[1][2] Adherence to these procedures is critical due to the compound's potential health risks.
Hazard Summary: this compound is classified as harmful if swallowed, may cause skin and serious eye irritation, and is suspected of causing genetic defects.[3] It is also classified as a potential carcinogen and may damage fertility or an unborn child.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment |
| Handling Powder | Double nitrile gloves, lab coat, safety goggles, and a dust mask (type N95 US) or a type P2 (EN 143) respirator. |
| Handling Solutions | Double nitrile gloves, lab coat, and safety glasses. Goggles and/or a face shield should be worn if there is a risk of splashing. |
| Animal Handling | Double gloves, a waterproof gown, safety glasses, and shoe covers. |
Essential Safety and Handling Protocols
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, well-ventilated area, away from strong oxidizing agents.
Preparation and Handling:
-
Engineering Controls: All work with this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a ducted biosafety cabinet (Class II, Type B2 if aerosols may be generated).
-
Work Surface: Before starting, line the work area with a plastic-backed absorbent pad. This should be changed after each procedure or in the event of a spill.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above. Ensure gloves are pulled over the sleeves of the lab coat.
-
Aerosol Prevention: Take care to avoid the generation of dust or aerosols during handling.
-
Hand Hygiene: Wash hands and arms thoroughly with soap and water immediately after handling the substance and before leaving the laboratory.
Decontamination:
-
Work Surfaces: Clean contaminated surfaces with soap and water, followed by a thorough rinsing. For glassware and other non-porous materials, soaking in a 10% bleach solution for 24 hours is an effective decontamination method.
-
Spills: In case of a spill, use a chemical spill kit. For larger spills, ensure the area is well-ventilated and personnel are protected with appropriate PPE, including rubber boots and heavy rubber gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not dispose of down the sink or in regular trash. |
| Contaminated Labware (gloves, absorbent pads, pipette tips) | Place in a designated, labeled hazardous waste container for collection by environmental health and safety personnel. |
| Contaminated Sharps (needles, syringes) | Dispose of in a designated sharps container for incineration. Do not recap or bend needles. |
| Empty Stock Vials | Triple rinse with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste. Deface the label before disposing of the vial in a cardboard box. |
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste collection and disposal procedures.
Visualizing Safe Handling and Controls
To further clarify the operational workflow and the hierarchy of safety controls, the following diagrams are provided.
Caption: Operational workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
